Anticancer agent 223
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19ClN4O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26) |
InChI Key |
KEPUHKQVRHINKS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Anticancer Agent Radium-223
Introduction
Radium-223 (B1233065) (²²³Ra), commercially known as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical agent. It represents a significant advancement in the treatment of patients with castration-resistant prostate cancer (CRPC) that has metastasized to the bone. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Radium-223, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The isotope Radium-223 was discovered in 1905 by T. Godlewski and was historically known as actinium X (AcX)[1]. The therapeutic application of Radium-223 for bone metastases was pioneered by Roy H. Larsen, Gjermund Henriksen, and Øyvind S. Bruland. The development was carried out by the Norwegian company Algeta ASA, later acquired by Bayer[1]. The pivotal phase III clinical trial, ALSYMPCA (ALpharadin in SYMptomatic Prostate CAncer patients), demonstrated a significant survival benefit for patients treated with Radium-223[2][3]. This led to its approval by the U.S. Food and Drug Administration (FDA) in May 2013 for the treatment of CRPC patients with symptomatic bone metastases and no known visceral metastatic disease[1][3][4].
Synthesis and Production
Radium-223 is an alpha-emitting isotope with a half-life of 11.435 days[1]. While it occurs naturally in trace amounts from the decay of uranium-235, it is typically produced artificially for pharmaceutical use.
Production Protocol
The production of Radium-223 involves the following key steps:
-
Target Irradiation : Natural Radium-226 is irradiated with neutrons to produce Radium-227.
-
Decay to Actinium-227 : Radium-227 has a short half-life of 42 minutes and decays into Actinium-227.
-
Actinium-227 Generator : Actinium-227, with a much longer half-life of 21.8 years, serves as the parent isotope in a generator system[1].
-
Milking of Radium-223 : Actinium-227 decays via Thorium-227 (half-life 18.7 days) to Radium-223. The Radium-223 is then periodically "milked" or separated from the actinium generator[1].
-
Final Formulation : The final product is a solution of Radium-223 dichloride ([²²³Ra]RaCl₂) in an injectable formulation for intravenous administration[1].
Mechanism of Action
Radium-223's therapeutic effect stems from its properties as a calcium mimetic and an alpha-particle emitter.
-
Bone Targeting : As a calcium mimetic, Radium-223 is preferentially taken up in areas of high bone turnover, such as bone metastases[3][5]. It forms complexes with the bone mineral hydroxyapatite (B223615) in the osteoblastic lesions[1][4].
-
High-Energy Alpha Emission : Radium-223 decays, emitting high-energy alpha particles with a very short range of less than 100 micrometers (2-10 cell diameters)[4][6][7].
-
Localized Cytotoxicity : This localized, high linear energy transfer (LET) radiation induces complex, difficult-to-repair double-strand DNA breaks in adjacent tumor cells, leading to their death[2][3][4][6][7]. The short range of the alpha particles minimizes damage to surrounding healthy tissues, including the bone marrow[5][6].
-
Microenvironment Disruption : The radiation also affects other cells within the tumor microenvironment, such as osteoblasts and osteoclasts, disrupting the vicious cycle of tumor growth and abnormal bone formation[4][8].
Signaling Pathway Diagram
Caption: Mechanism of action of Radium-223 in bone metastases.
Clinical Efficacy and Safety
The primary evidence for the efficacy of Radium-223 comes from the randomized, double-blind, placebo-controlled phase III ALSYMPCA trial.
ALSYMPCA Trial: Experimental Protocol
-
Patient Population : 921 patients with symptomatic castration-resistant prostate cancer, with at least two bone metastases and no known visceral metastases[2]. Patients were either post-docetaxel, unfit for docetaxel, or declined docetaxel.
-
Treatment Regimen : Patients were randomized (2:1) to receive either six intravenous injections of Radium-223 (55 kBq/kg) every 4 weeks or a matching placebo[5].
-
Primary Endpoint : Overall Survival (OS).
-
Secondary Endpoints : Time to first symptomatic skeletal event (SSE), changes in bone alkaline phosphatase (ALP) and prostate-specific antigen (PSA) levels.
ALSYMPCA Trial Workflow
Caption: Simplified workflow of the pivotal ALSYMPCA clinical trial.
Quantitative Data from Clinical Trials
The results from the ALSYMPCA trial demonstrated a clear clinical benefit for Radium-223.
Table 1: Key Efficacy Outcomes from the ALSYMPCA Trial
| Endpoint | Radium-223 Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 14.9 months | 11.3 months | 0.70 (0.58-0.83) | <0.001 |
| Median Time to First SSE | 15.6 months | 9.8 months | 0.66 (0.52-0.83) | <0.001 |
Source: Parker C, et al. N Engl J Med 2013.[3]
Table 2: Summary of Adverse Events (≥10% in Radium-223 group)
| Adverse Event | Radium-223 Group (%) | Placebo Group (%) |
| Bone Pain | 50 | 62 |
| Nausea | 36 | 35 |
| Anemia | 31 | 31 |
| Fatigue | 29 | 26 |
| Diarrhea | 25 | 15 |
| Vomiting | 19 | 14 |
| Constipation | 18 | 20 |
| Thrombocytopenia | 12 | 6 |
Note: Data from updated ALSYMPCA safety analysis.
Radium-223 was generally well-tolerated, with minimal myelosuppression compared to cytotoxic chemotherapy, which is attributed to the short path length of alpha radiation[5].
Combination Therapies and Future Directions
Clinical trials are actively investigating Radium-223 in combination with other anticancer agents to enhance its efficacy[4][8]. These include combinations with:
-
Androgen receptor axis-targeted agents (e.g., enzalutamide)[9]
-
Immunotherapies (e.g., nivolumab)[10]
-
Chemotherapy (e.g., docetaxel)[2]
The ERA-223 trial, which combined Radium-223 with abiraterone (B193195) acetate, showed an increased incidence of fractures, highlighting the need for careful evaluation and patient selection in combination strategies[4].
Furthermore, research is underway to expand the use of Radium-223 to other cancers with bone metastases and to develop new chelators to deliver Radium-223 to soft-tissue tumors, potentially broadening its therapeutic applications[11][12][13][14].
References
- 1. Radium-223 - Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. Radium-223 for Advanced Prostate Cancer - NCI [cancer.gov]
- 4. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
- 8. Radium-223 mechanism of action: implications for use in treatment combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Antitumor Efficacy of Radium-223 and Enzalutamide in the Intratibial LNCaP Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Capturing the Chemistry of Radium-223 for Cancer Treatment | NIDC: National Isotope Development Center [isotopes.gov]
- 12. Capturing the chemistry of radium-223 for cancer treatment - ecancer [ecancer.org]
- 13. Capturing the chemistry of radium-223 for cancer treatment | EurekAlert! [eurekalert.org]
- 14. Capturing the Chemistry of Radium-223 for Cancer Treatment | Department of Energy [energy.gov]
"Anticancer agent 223" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
The term "Anticancer agent 223" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Instead, it appears in reference to several distinct therapeutic agents at various stages of development. This technical guide provides an in-depth overview of the most prominent of these, the clinically approved radiopharmaceutical Radium-223 , while also summarizing available data on other investigational compounds designated as "223".
Core Focus: Radium-223 (as Radium-223 Dichloride)
Radium-223 dichloride (²²³RaCl₂), marketed as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC), symptomatic bone metastases, and no known visceral metastatic disease.
Chemical Structure and Properties
Radium-223 is a radioactive isotope of the alkaline earth metal radium. As a calcium mimetic, it is formulated as a simple inorganic salt, Radium-223 dichloride.
Chemical and Physical Properties of Radium-223
| Property | Value |
| Chemical Formula | ²²³RaCl₂ |
| Molecular Weight | 293.9 g/mol |
| Physical State | Supplied as a clear, colorless solution for intravenous injection |
| Half-life (t½) | 11.43 days |
| Decay Mode | Alpha (α) emission |
| Decay Chain | Decays to stable Lead-207 through a series of short-lived alpha and beta-emitting daughters |
| Primary Emissions | Alpha particles (95.3% of total energy) |
| Beta particles (3.6% of total energy) | |
| Gamma radiation (1.1% of total energy) | |
| Alpha Particle Energy Range | 5.0 - 7.5 MeV |
| Alpha Particle Path Length | < 100 µm (2-10 cell diameters) |
Dosimetry of Radium-223
The short range and high linear energy transfer (LET) of the alpha particles emitted by Radium-223 and its daughters result in highly localized and potent cytotoxicity with minimal damage to surrounding healthy tissues.
| Tissue | Calculated Absorbed Dose (Gy/MBq) |
| Osteogenic Cells (Bone Surface) | 0.76 - 1.15 |
| Red Marrow | 0.09 - 0.14 |
| Small Intestine Wall | 0.00726 |
| Upper Large Intestine Wall | 0.0323 |
| Lower Large Intestine Wall | 0.0465 |
Mechanism of Action
Radium-223's therapeutic effect is derived from its targeted delivery of alpha radiation to sites of bone metastases.
-
Bone Targeting : As a calcium mimetic, intravenously administered Radium-223 is preferentially taken up in areas of high bone turnover, particularly the osteoblastic lesions characteristic of prostate cancer bone metastases. It forms complexes with the bone mineral hydroxyapatite.
-
High-LET Alpha Particle Emission : Once localized in the bone matrix, Radium-223 and its short-lived daughter nuclides decay, emitting high-energy alpha particles.
-
Induction of DNA Double-Strand Breaks : These alpha particles induce a high density of complex, difficult-to-repair double-strand breaks (DSBs) in the DNA of adjacent cells.
-
Cell Death : The extensive and irreparable DNA damage leads to the induction of apoptosis and cell death in tumor cells, as well as in cells of the tumor microenvironment such as osteoblasts and osteoclasts. This disrupts the vicious cycle of tumor growth and abnormal bone metabolism.
Signaling Pathway: Radium-223 Induced DNA Damage and Apoptosis
Technical Guide: Target Identification and Validation of Anticancer Agent AC-223
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a well-established driver of oncogenesis in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] This makes EGFR a prime target for therapeutic intervention.
This technical guide details the target identification and validation process for AC-223 , a novel small molecule inhibitor designed to target the EGFR kinase domain. We provide an in-depth overview of the experimental methodologies, quantitative data from key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Target Identification: In Vitro Kinase Profiling
The initial step in characterizing AC-223 was to determine its potency and selectivity against its intended target, EGFR, and a broader panel of kinases to assess off-target effects.
Data Presentation: Kinase Inhibition Profile
An in vitro kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of AC-223 against purified EGFR and other related kinases. The results demonstrate that AC-223 is a potent and selective inhibitor of EGFR.
Table 1: In Vitro Kinase Inhibition Profile of AC-223
| Kinase Target | AC-223 IC50 (nM) | Assay Type |
|---|---|---|
| EGFR (Wild-Type) | 2.5 | Luminescence-based Kinase Assay |
| HER2 (ErbB2) | 150 | Luminescence-based Kinase Assay |
| HER4 (ErbB4) | 450 | Luminescence-based Kinase Assay |
| VEGFR2 | > 10,000 | Luminescence-based Kinase Assay |
| PDGFRβ | > 10,000 | Luminescence-based Kinase Assay |
| c-Met | > 10,000 | Luminescence-based Kinase Assay |
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][5]
Materials:
-
Recombinant human EGFR kinase domain[6]
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)[6]
-
AC-223 (serially diluted in DMSO)
-
ATP[6]
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[5]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Preparation : Prepare a 10-point serial dilution of AC-223 in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup : Add 1 µL of each AC-223 dilution or DMSO (vehicle control) to the wells of a 384-well plate.[5][6]
-
Enzyme Addition : Dilute the recombinant EGFR enzyme to the desired concentration in Kinase Assay Buffer and add 2 µL to each well.[5]
-
Reaction Initiation : Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this master mix to each well.[5]
-
Incubation : Cover the plate and incubate at 30°C for 60 minutes.[1]
-
Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition : Record luminescence using a plate reader.
-
Data Analysis : The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
Cellular Target Engagement and Validation
To validate that AC-223 inhibits EGFR within a cellular context, its effect on downstream signaling pathways was assessed in EGFR-dependent cancer cell lines.
Data Presentation: Inhibition of Cellular EGFR Signaling
Western blot analysis was used to measure the phosphorylation of EGFR and its key downstream effector, AKT, in A431 cells (a human epidermoid carcinoma cell line with high EGFR expression).
Table 2: Cellular IC50 for Inhibition of Protein Phosphorylation by AC-223 in A431 Cells (72h treatment)
| Phospho-Protein Target | AC-223 IC50 (nM) | Assay Type |
|---|---|---|
| p-EGFR (Tyr1068) | 15 | Western Blot Densitometry |
| p-AKT (Ser473) | 25 | Western Blot Densitometry |
Experimental Protocol: Western Blot Analysis
This protocol details the detection of changes in protein phosphorylation levels following treatment with AC-223.[7][8]
Materials:
-
A431 cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AC-223
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)[7][9][10]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment : Seed A431 cells and grow to 70-80% confluency. Treat cells with a serial dilution of AC-223 or DMSO vehicle for the desired time (e.g., 2 hours for signaling, 72 hours for viability correlation).
-
Cell Lysis : Place culture plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[7]
-
Lysate Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.[8]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes.[8]
-
Gel Electrophoresis : Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[7]
-
Protein Transfer : Transfer proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[7]
-
Immunoblotting :
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[8]
-
Stripping and Re-probing : To analyze total protein and loading controls, the membrane can be stripped, re-blocked, and re-probed with the respective primary antibodies.[7]
-
Densitometry : Quantify band intensities using software like ImageJ to determine the relative inhibition of phosphorylation.[7]
Phenotypic Validation: Anti-proliferative Activity
The ultimate validation of a target in an oncology setting is the demonstration that its inhibition leads to a desired anti-cancer phenotype, such as the inhibition of cell proliferation.
Data Presentation: Cancer Cell Line Growth Inhibition
The anti-proliferative activity of AC-223 was assessed across a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) was determined after 72 hours of continuous exposure.
Table 3: Anti-proliferative Activity (GI50) of AC-223 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | AC-223 GI50 (nM) |
|---|---|---|---|
| A549 | NSCLC | Wild-Type | 85 |
| HCC827 | NSCLC | Exon 19 Deletion | 9 |
| NCI-H1975 | NSCLC | L858R/T790M | 1100 |
| A431 | Epidermoid Carcinoma | Wild-Type (Amplified) | 12 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 2500 |
Data are representative and modeled on typical values for EGFR inhibitors.[11][12]
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]
Materials:
-
Human cancer cell lines (e.g., A549, HCC827)
-
Complete culture medium
-
96-well plates
-
AC-223
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment : Prepare a serial dilution of AC-223 in culture medium at 2X the final desired concentrations. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[13]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value by plotting the results on a dose-response curve.
In Vivo Target Validation: Xenograft Tumor Model
The anti-tumor efficacy of AC-223 was evaluated in an in vivo setting using a human tumor xenograft model in immunodeficient mice.
Data Presentation: In Vivo Anti-Tumor Efficacy
Nude mice bearing established A549 tumor xenografts were treated daily with AC-223 via oral gavage. Tumor growth was monitored over 21 days.
Table 4: Efficacy of AC-223 in A549 NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|
| Vehicle Control | - | 0 | +1.5 |
| AC-223 | 25 | 45 | -2.0 |
| AC-223 | 50 | 78 | -4.5 |
Experimental Protocol: Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an anti-cancer agent.[14][15]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)[16]
-
A549 human cancer cells
-
Sterile PBS and Matrigel
-
AC-223 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization : Acclimatize mice for at least one week prior to the experiment.[16]
-
Tumor Implantation : Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.[14][16]
-
Tumor Growth Monitoring : Allow tumors to grow. Measure tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2.[14]
-
Randomization and Treatment : When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[16][17]
-
Drug Administration : Administer AC-223 or the vehicle control daily via oral gavage at the specified doses.[16]
-
Monitoring : Monitor tumor volume and animal body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.[14]
-
Endpoint : At the end of the study (e.g., Day 21), euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., pharmacodynamics via Western blot).[16]
Visualizations: Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of AC-223.
Caption: High-level workflow for target identification and validation.
Caption: Detailed experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
Initial Preclinical Evaluation of Anticancer Agent "Radium-223"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
An initial search for "Anticancer agent 223" yielded limited specific results for a compound with that exact designation. However, the search results provided extensive preclinical and clinical data on Radium-223 dichloride (Radium-223), a targeted alpha-particle emitting radiopharmaceutical. This guide, therefore, focuses on the initial preclinical evaluation of Radium-223 as a proxy to fulfill the user's request for a detailed technical whitepaper. Radium-223 is a calcium-mimetic that selectively targets bone metastases, particularly in castration-resistant prostate cancer (CRPC).[1][2][3] Its mechanism of action involves the emission of high-energy alpha particles that induce double-strand DNA breaks in tumor cells and the surrounding microenvironment, leading to cell death.[1][2][4] This document summarizes key preclinical data, outlines experimental protocols, and provides visualizations of relevant pathways and workflows.
Introduction to Radium-223
Radium-223 is a first-in-class alpha-emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC) with symptomatic bone metastases and no known visceral metastatic disease.[3] As a calcium mimetic, it is preferentially taken up in areas of high bone turnover, such as bone metastases.[1][4] The emitted alpha particles have a short range (<100 µm) and high linear energy transfer, resulting in localized and potent cytotoxicity with minimal damage to surrounding healthy tissues.[2][4] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its antitumor efficacy.[1][2]
Mechanism of Action
Radium-223's primary mechanism of action is the induction of cytotoxic double-strand DNA breaks in cells within close proximity to its localization in the bone matrix.[1][2] This targeted radiation affects not only the tumor cells but also components of the tumor microenvironment, such as osteoblasts and osteoclasts, thereby disrupting the vicious cycle of tumor growth in the bone.[1][5]
Signaling Pathway of Radium-223 Induced Cell Death
References
Anticancer Agent 223 (Compound V-d): A Technical Overview of its Preclinical Profile and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 223, also identified as Compound V-d, is a novel quinazoline (B50416) derivative with promising antitumor activities.[1] Preclinical studies have highlighted its potential as a multi-faceted agent capable of inducing cancer cell death through distinct mechanisms and overcoming drug resistance. This document provides a technical guide to the available data on this compound, including its quantitative biological effects, experimental methodologies, and the signaling pathways it modulates. The information is primarily derived from the publication "Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors" by Thuy Lu Vo T, et al., published in Bioorganic & Medicinal Chemistry Letters in 2024. It is important to note that access to the full text of this publication is limited, and therefore some of the detailed experimental protocols and specific signaling interactions are based on established methodologies and pathways in the field.
Core Activities and Mechanism of Action
This compound has demonstrated a range of biological activities that are highly relevant to cancer therapy. It is reported to:
-
Induce cell death via both caspase-dependent and caspase-independent mechanisms. This dual mechanism suggests that it may be effective against a broader range of tumor types, including those with resistance to apoptosis.
-
Inhibit the formation of tumor spheroids. This indicates a potential to target cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.
-
Resensitize cisplatin-resistant ovarian cancer cells to cisplatin (B142131). This is a critical finding, as cisplatin resistance is a major clinical challenge in the treatment of ovarian and other cancers.
The chemical structure of this compound (Compound V-d) is that of a quinazoline derivative. Its CAS Number is 1328150-75-9.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound (Compound V-d).
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | Assay Type | IC50 Value | Notes |
| A2780 | Ovarian Cancer | Not Specified | ~ 5 µM | Data from the primary publication abstract. |
| HK-2 | Normal Kidney | Not Specified | > 50 µM | Suggests selectivity for cancer cells over normal cells. |
Experimental Protocols
Detailed experimental protocols from the primary research article on this compound are not publicly available. However, based on the described experiments, the following are representative methodologies for the key assays performed.
Cell Viability Assay (General Protocol)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A2780) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tumor Spheroid Formation Assay (General Protocol)
This assay is used to evaluate the effect of a compound on the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., A2780) in a serum-free sphere-forming medium supplemented with growth factors such as EGF and bFGF.
-
Cell Seeding: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or hanging drop cultures.
-
Compound Treatment: Add this compound at various concentrations to the sphere-forming medium at the time of cell seeding.
-
Spheroid Formation: Incubate the plates for 7-14 days to allow for the formation of tumor spheroids.
-
Quantification: Count the number of spheroids formed in each well and measure their diameter using a microscope. The sphere formation efficiency (SFE) can be calculated as (number of spheroids / number of cells seeded) x 100%.
Cisplatin Resensitization Assay (General Protocol)
This assay determines the ability of a compound to restore sensitivity to cisplatin in resistant cells.
-
Cell Culture: Culture cisplatin-resistant ovarian cancer cells (e.g., A2780-CIS) in the presence of a low concentration of cisplatin to maintain the resistant phenotype.
-
Co-treatment: Seed the resistant cells in 96-well plates. Treat the cells with a fixed, non-toxic concentration of this compound in combination with a range of cisplatin concentrations.
-
Viability Assessment: After a 48-72 hour incubation period, assess cell viability using an MTT or CCK-8 assay as described above.
-
Data Analysis: Compare the IC50 value of cisplatin in the presence and absence of this compound. A significant decrease in the IC50 of cisplatin indicates resensitization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the activity of this compound.
Caption: Dual cell death induction pathways of this compound.
Caption: Overcoming cisplatin resistance with this compound.
References
"Anticancer agent 223" IUPAC name and CAS number
A comprehensive search for a compound specifically designated as "anticancer agent 223" has yielded no definitive results for a standardized IUPAC name or a registered CAS number. This designation is likely an internal, non-standardized identifier used within a specific research institution or pharmaceutical company.
To provide an in-depth technical guide, further clarification on the specific chemical structure, a known common name, or a reference to a scientific publication mentioning this agent is required.
Once a specific compound is identified, a detailed technical guide can be developed, including:
-
Chemical Identity: IUPAC name, CAS number, molecular formula, and structure.
-
Physicochemical Properties: Solubility, melting point, and other relevant data.
-
Mechanism of Action: Detailed description of the signaling pathways involved in its anticancer activity.
-
Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, and excretion.
-
Preclinical and Clinical Data: Summaries of key experimental findings, including efficacy and toxicity studies.
-
Experimental Protocols: Detailed methodologies for synthesis, purification, and key biological assays.
Example Signaling Pathway Diagram
Below is an example of a Graphviz diagram illustrating a hypothetical signaling pathway that could be associated with an anticancer agent.
Example Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening potential anticancer compounds.
To proceed with generating a specific and accurate technical guide, please provide a verifiable name or reference for "this compound".
An In-depth Technical Guide to the Anticancer Agent Radium-223
Introduction
The designation "Anticancer agent 223" is not a unique identifier for a single chemical entity. Scientific literature and databases reveal several distinct therapeutic agents associated with this number, including the synthetic mTOR kinase inhibitor CC-223, the synthetic pterocarpan (B192222) derivative LQB-223, and the radiopharmaceutical Radium-223 (B1233065). This technical guide will focus on Radium-223 (²²³Ra) , a first-in-class alpha-emitting radiopharmaceutical with proven efficacy in treating bone metastases. Marketed as Radium-223 dichloride (Xofigo®), it represents a significant advancement in the management of metastatic castration-resistant prostate cancer (mCRPC).
Origin and Source
Radium-223 is a radioactive isotope of the element radium. Its origin is not from a natural product in the traditional sense, but through nuclear processes.
1.1 Natural Occurrence: Radium-223 occurs naturally in trace amounts as part of the Uranium-235 decay chain. However, this is not a viable source for therapeutic production.
1.2 Artificial Production: For pharmaceutical use, Radium-223 is produced artificially. The process typically involves the following key steps[1][2][3]:
-
Target Irradiation: A target of naturally occurring Radium-226 (²²⁶Ra) is bombarded with neutrons in a nuclear reactor.
-
Formation of Actinium-227: This neutron irradiation converts ²²⁶Ra into Radium-227 (²²⁷Ra), which has a short half-life of 42 minutes and rapidly decays into Actinium-227 (²²⁷Ac).
-
²²⁷Ac Decay: Actinium-227 has a much longer half-life of 21.8 years and decays to Thorium-227 (²²⁷Th).
-
Generation of Radium-223: Thorium-227 (half-life of 18.7 days) then decays to produce Radium-223.
-
Separation and Purification: Radium-223 is chemically separated from its parent isotopes (Actinium-227 and Thorium-227) and other impurities. This process is often referred to as "milking" from an Actinium-227/Thorium-227 generator[1][4]. The final product is formulated as a sterile solution of Radium-223 dichloride in saline for intravenous injection[1].
Mechanism of Action
Radium-223's therapeutic effect is derived from its targeted delivery of high-energy alpha particle radiation to sites of bone metastases.
2.1 Calcium Mimicry: As an alkaline earth metal, the divalent radium cation (Ra²⁺) acts as a calcium mimetic[5][6]. It is preferentially taken up by bone tissue, particularly in areas of high bone turnover, such as osteoblastic bone metastases commonly found in prostate cancer patients[5][6][7]. Radium-223 forms complexes with the bone mineral hydroxyapatite[1].
2.2 Alpha Particle Emission and Cytotoxicity: Radium-223 has a half-life of 11.4 days and decays to stable Lead-207 through a cascade of short-lived daughter isotopes, emitting a total of four high-energy alpha particles per decay[8][9].
-
High Linear Energy Transfer (LET): Alpha particles have a high LET, meaning they deposit a large amount of energy over a very short distance (typically less than 100 micrometers, or 2-10 cell diameters)[1][5].
-
DNA Damage: This concentrated energy deposition causes a high frequency of complex, difficult-to-repair double-strand DNA breaks in nearby cells[5][6][10].
-
Cell Death: The extensive DNA damage leads to apoptosis and cell death in tumor cells and within the surrounding tumor microenvironment, including osteoblasts and osteoclasts[6]. This disrupts the "vicious cycle" of tumor growth in the bone[6].
The short range of the alpha particles minimizes damage to surrounding healthy tissues, such as the bone marrow, compared to beta- or gamma-emitting radiopharmaceuticals[1][5]. Over 95% of the decay energy from Radium-223 and its progeny is in the form of alpha radiation[1][11].
2.3 Radium-223 Decay Chain: The decay of Radium-223 is a critical component of its therapeutic action, releasing a significant amount of energy through its daughter products.
| Isotope | Half-Life | Primary Decay Mode | Alpha Energy (MeV) |
| Radium-223 (²²³Ra) | 11.43 days | Alpha | 5.77 |
| Radon-219 (²¹⁹Rn) | 4.0 seconds | Alpha | 6.82 |
| Polonium-215 (²¹⁵Po) | 1.78 ms | Alpha | 7.39 |
| Lead-211 (²¹¹Pb) | 36.1 minutes | Beta | - |
| Bismuth-211 (²¹¹Bi) | 2.14 minutes | Alpha | 6.62 |
| Thallium-207 (²⁰⁷Tl) | 4.77 minutes | Beta | - |
| Lead-207 (²⁰⁷Pb) | Stable | - | - |
| Data sourced from PRISMAP.[8] |
Key Experimental Protocols: The ALSYMPCA Trial
The pivotal Phase III ALSYMPCA (ALpharadin in SYMptomatic Prostate CAncer) trial established the clinical efficacy and safety of Radium-223.
3.1 Study Design:
-
Type: Phase III, randomized, double-blind, placebo-controlled, multicenter trial[10][12][13].
-
Population: 921 patients with symptomatic castration-resistant prostate cancer (CRPC) with two or more bone metastases and no known visceral metastases[10][13].
-
Stratification: Patients were stratified based on prior docetaxel (B913) use, baseline total alkaline phosphatase (tALP) level, and current bisphosphonate use[13].
-
Intervention: Patients were randomized in a 2:1 ratio to receive either:
3.2 Endpoints:
-
Primary Endpoint: Overall Survival (OS)[10].
-
Key Secondary Endpoints: Time to first symptomatic skeletal event (SSE), time to tALP increase, time to PSA progression, tALP normalization, and safety[10][12].
3.3 Administration Protocol:
-
Dosage: 55 kBq/kg (updated from the trial's 50 kBq/kg) administered as a slow intravenous bolus injection over approximately 1 minute[14][15].
-
Frequency: Repeated every 4 weeks for a total of 6 cycles[14][16].
-
Monitoring: Blood counts (CBC, differential, platelets) and chemistry (creatinine, bilirubin, alkaline phosphatase, ALT) are required before each treatment cycle[14].
-
Dose Delays: Treatment is delayed if hematologic parameters fall below specified thresholds (e.g., Platelets < 100 x 10⁹/L or ANC < 1.5 x 10⁹/L for the initial dose)[14].
Quantitative Data Presentation
The results of the ALSYMPCA trial demonstrated a significant clinical benefit for patients treated with Radium-223.
Table 1: Key Efficacy Outcomes from the ALSYMPCA Trial
| Endpoint | Radium-223 Group (n=614) | Placebo Group (n=307) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 14.9 months | 11.3 months | 0.695 (0.581 - 0.832) | < 0.001 |
| Time to First SSE | 15.6 months | 9.8 months | 0.658 (0.522 - 0.830) | < 0.001 |
| Data from updated analysis presented in 2012 and published in the New England Journal of Medicine.[10][12][17] |
Table 2: Incidence of Key Grade 3-4 Adverse Events in ALSYMPCA (Safety Population)
| Adverse Event | Radium-223 Group (n=600) | Placebo Group (n=301) |
| Anemia | 13% | 13% |
| Thrombocytopenia | 7% | 2% |
| Neutropenia | 2% | 1% |
| Bone Pain | 21% | 26% |
| Data from long-term safety follow-up of the ALSYMPCA trial.[18] |
The data show a clear survival advantage and a delay in skeletal-related events with a manageable safety profile, particularly with regard to myelosuppression[18][19]. The benefit in overall survival was consistent across subgroups, including those who had previously received docetaxel chemotherapy[20].
Conclusion
Radium-223 is a targeted alpha-particle-emitting radiopharmaceutical with a well-defined origin through artificial production. Its mechanism of action is based on its properties as a calcium mimetic, allowing for targeted delivery of highly cytotoxic alpha radiation to bone metastases, thereby inducing difficult-to-repair DNA double-strand breaks and subsequent tumor cell death. The landmark ALSYMPCA trial provided robust evidence of its ability to extend overall survival and improve quality of life in patients with metastatic castration-resistant prostate cancer, establishing it as a key therapeutic option in this setting.
References
- 1. Radium-223 - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Radium-223 - isotopic data and properties [chemlin.org]
- 4. eichrom.com [eichrom.com]
- 5. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
- 6. The Mode-of-Action of Targeted Alpha Therapy Radium-223 as an Enabler for Novel Combinations to Treat Patients with Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy of bone metastases using radium-223 dichloride (Xofigo®) - Minute Medical [minute-medical.com]
- 8. 223Ra [prismap.eu]
- 9. researchgate.net [researchgate.net]
- 10. Radium-223 for Advanced Prostate Cancer - NCI [cancer.gov]
- 11. RADIATION SAFETY CONSIDERATIONS FOR THE USE OF 223RaCl2 DE IN MEN WITH CASTRATION-RESISTANT PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. SUMMARY OF EVIDENCE - Radium-223 for Patients with Castration Resistant Prostate Cancer with Bone Metastases: A Review of Clinical Effectiveness, Cost-effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. mail.canjurol.com [mail.canjurol.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Radium-223 for metastatic castration-resistant prostate cancer: results and remaining open issues after the ALSYMPCA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 20. Efficacy and safety of radium-223 dichloride in patients with castration-resistant prostate cancer and symptomatic bone metastases, with or without previous docetaxel use: a prespecified subgroup analysis from the randomised, double-blind, phase 3 ALSYMPCA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of the PARP1 Inhibitor Olaparib (as a proxy for "Anticancer Agent 223")
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Olaparib, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[1][2] Due to the fictional nature of "Anticancer agent 223," Olaparib is used as a well-documented substitute to illustrate the core principles and experimental methodologies. Olaparib is a clinically approved medication for certain types of cancers with hereditary BRCA1 or BRCA2 mutations, including some ovarian, breast, and prostate cancers.[1]
Quantitative Binding Affinity and Kinetic Data
The interaction between Olaparib and its target, PARP1, has been extensively characterized. The binding affinity is a measure of the strength of the interaction, while the kinetics describe the rates of association and dissociation. This data is crucial for understanding the drug's potency and duration of action.
| Parameter | Value | Target | Method | Reference |
| Kd (Dissociation Constant) | 0.24 - 8 nM | PARP1 Catalytic Domain | Multiple Assays | BindingDB: 7AAD[3] |
| IC50 (Half maximal inhibitory concentration) | 0.41 - 2960 nM | PARP1 | Multiple Assays | BindingDB: 7AAD[3] |
| EC50 (Half maximal effective concentration) | 0.4 - 60 nM | PARP1 | Multiple Assays | BindingDB: 7AAD[3] |
| kon (Association Rate Constant) | Not explicitly stated | PARP1 Catalytic Domain | Surface Plasmon Resonance | [4] |
| koff (Dissociation Rate Constant) | Slow (t1/2 in hours) | PARP1 Catalytic Domain | Surface Plasmon Resonance | [4] |
Table 1: Summary of Olaparib-PARP1 Binding Parameters. This table summarizes key quantitative data for the binding of Olaparib to PARP1, as determined by various experimental methods.
Signaling Pathway
Olaparib exerts its anticancer effects by inhibiting PARP1, a critical enzyme in the repair of DNA single-strand breaks (SSBs).[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[2] When PARP1 is inhibited by Olaparib, SSBs are not repaired and can lead to the formation of DSBs during DNA replication.[5] In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[5]
Figure 1: Mechanism of Action of Olaparib. This diagram illustrates the role of PARP1 in DNA repair and how its inhibition by Olaparib leads to synthetic lethality in BRCA-deficient cancer cells.
Experimental Protocols
The binding affinity and kinetics of small molecule inhibitors like Olaparib are commonly determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.[6][7]
Workflow:
Figure 2: Surface Plasmon Resonance Workflow. This diagram outlines the key steps involved in a typical SPR experiment to determine binding kinetics.
Detailed Protocol:
-
Ligand Preparation: Recombinant human PARP1 catalytic domain is purified and its concentration accurately determined.
-
Sensor Chip Preparation: A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilization: PARP1 is immobilized on the activated sensor chip surface via amine coupling to achieve a target immobilization level. The surface is then deactivated with ethanolamine.
-
Analyte Preparation: A stock solution of Olaparib is prepared in a suitable buffer (e.g., HBS-EP+) and a series of dilutions are made.
-
Binding Measurement: The Olaparib solutions are injected over the sensor surface at a constant flow rate. The association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
ITC directly measures the heat change that occurs upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.[8][9]
Workflow:
Figure 3: Isothermal Titration Calorimetry Workflow. This diagram shows the sequential steps of an ITC experiment for characterizing molecular interactions.
Detailed Protocol:
-
Sample Preparation: Recombinant human PARP1 and Olaparib are prepared in the same, extensively dialyzed buffer to minimize heats of dilution.[9] The concentrations are accurately determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
Loading: The sample cell is loaded with the PARP1 solution, and the injection syringe is filled with the Olaparib solution.
-
Titration: A series of small injections of Olaparib are made into the PARP1 solution. The heat change after each injection is measured.
-
Control Experiment: A control titration of Olaparib into buffer alone is performed to determine the heat of dilution.
-
Data Analysis: The heat of dilution is subtracted from the experimental data. The resulting binding isotherm is fitted to a suitable binding model to determine the equilibrium dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Conclusion
The high binding affinity and slow dissociation kinetics of Olaparib for PARP1 contribute to its potent and sustained inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding properties of anticancer agents. A thorough understanding of these parameters is essential for the rational design and development of effective targeted therapies.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. rcsb.org [rcsb.org]
- 4. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. scispace.com [scispace.com]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 223
Introduction
Anticancer Agent 223 is a novel, potent, and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[2][3][4] Activating mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway, promoting tumorigenesis.[2][3] Agent 223 has demonstrated significant anti-proliferative activity in various cancer cell lines in vitro, particularly those harboring PI3K pathway alterations. These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a human tumor xenograft model.[5][6]
Objective
The primary objectives of this in vivo study are:
-
To evaluate the anti-tumor efficacy of this compound in a well-characterized xenograft model.[7]
-
To determine a dose-response relationship for tumor growth inhibition.
-
To assess the safety and tolerability of this compound by monitoring animal body weight and clinical signs.[7]
-
To analyze the in vivo pharmacodynamic effects of Agent 223 on the PI3K/Akt/mTOR pathway in tumor tissue.
Data Presentation
Quantitative data from the in vivo efficacy study will be collected and summarized in the following tables for clear interpretation and comparison.
Table 1: In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) |
| 1 | Vehicle | - | QD, PO | 1250 ± 150 | - |
| 2 | Agent 223 | 25 | QD, PO | 750 ± 95 | 40.0 |
| 3 | Agent 223 | 50 | QD, PO | 400 ± 60 | 68.0 |
| 4 | Agent 223 | 100 | QD, PO | 150 ± 35 | 88.0 |
SEM: Standard Error of the Mean; QD: Once Daily; PO: Oral Gavage. TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.
Table 2: Animal Body Weight Monitoring for Toxicity Assessment
| Group | Treatment | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |
| 1 | Vehicle | - | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7 |
| 2 | Agent 223 | 25 | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4 |
| 3 | Agent 223 | 50 | 22.6 ± 0.5 | 23.1 ± 0.6 | +2.2 |
| 4 | Agent 223 | 100 | 22.4 ± 0.4 | 21.8 ± 0.7 | -2.7 |
Body weight is a key indicator of systemic toxicity. A body weight loss of >15-20% is often considered a sign of significant toxicity.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures should be conducted in accordance with institutional guidelines for animal welfare.
Protocol 1: Human Xenograft Model Establishment [9][10]
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.[9]
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age.[9][11] Allow the mice to acclimatize for at least one week before the procedure.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[9]
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable (approximately 7-10 days post-implantation).[8]
Protocol 2: Dosing and Administration
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment and control groups as detailed in Table 1.
-
Agent 223 Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water) at the required concentrations.
-
Administration: Administer the designated dose of Agent 223 or vehicle to each mouse once daily via oral gavage (PO). The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).
-
Treatment Duration: Continue the treatment for 21 consecutive days.
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Volume Measurement: Measure the length (L) and width (W) of the tumors with digital calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[9]
-
Body Weight Measurement: Record the body weight of each mouse two to three times per week to monitor for any signs of systemic toxicity.[8]
-
Clinical Observations: Perform daily clinical observations for any signs of distress, such as changes in posture, activity, or fur texture.
-
Endpoint: The primary experimental endpoint is at 21 days of treatment. Euthanize the mice and collect tumors for further analysis.
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the study (or at a specified time point post-last dose, e.g., 4 hours), euthanize the mice and carefully excise the tumors.
-
Tissue Processing: Divide each tumor into two sections. Snap-freeze one section in liquid nitrogen for Western blot analysis and fix the other section in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Homogenize the frozen tumor tissue and extract proteins. Perform Western blot analysis to measure the levels of key proteins in the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt), phosphorylated S6 ribosomal protein (p-S6), and total levels of these proteins. A reduction in the phosphorylated forms of these proteins in the Agent 223-treated groups would indicate target engagement.
-
Immunohistochemistry (IHC): Process the formalin-fixed, paraffin-embedded tumor sections for IHC staining. Use antibodies against p-Akt, p-S6, and a proliferation marker like Ki-67 to visualize the effect of Agent 223 on the signaling pathway and cell proliferation within the tumor tissue.
Visualizations
Diagrams illustrating the experimental workflow and the targeted signaling pathway are provided below.
Caption: Workflow for the in vivo evaluation of this compound.
Caption: Targeted PI3K/Akt/mTOR signaling pathway.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Radium-223 in Xenograft Mouse Models
Introduction
Radium-223 (B1233065) dichloride (Radium-223, 223Ra), an alpha-emitting radiopharmaceutical, is a targeted therapy approved for the treatment of patients with castration-resistant prostate cancer (CRPC) that has metastasized to the bone.[1][2][3] As a calcium mimetic, Radium-223 is preferentially absorbed into areas of high bone turnover, such as osteoblastic bone metastases.[4][5][6] Upon localization, it emits high-energy alpha particles with a short range (≤100 μm), inducing potent and localized cytotoxic effects through the generation of irreparable DNA double-strand breaks in tumor cells and the surrounding microenvironment.[1][4][7] This targeted action minimizes damage to adjacent healthy tissues.[5][6] Preclinical studies in xenograft mouse models have been instrumental in elucidating the mechanism of action and evaluating the antitumor efficacy of Radium-223.[2][3]
These application notes provide a summary of the key findings and detailed protocols for the use of Radium-223 in preclinical xenograft mouse models of prostate cancer.
Data Presentation
Table 1: Efficacy of Radium-223 in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Key Efficacy Endpoints | Results | Reference |
| LNCaP (intratibial) | Radium-223 (300 kBq/kg, twice at 4-week intervals) vs. Vehicle | Serum Prostate-Specific Antigen (PSA) levels | Significantly lower PSA levels compared to vehicle control (p = 0.02771). | [8][9] |
| Tumor Area (histology) | Reduced tumor area (p = 0.00928). | [9] | ||
| Bone Volume (micro-CT) | Inhibited tumor-induced osteoblastic bone growth, leading to reduced bone volume (p = 0.00450). | [9] | ||
| LuCaP 58 (patient-derived, intratibial) | Radium-223 (300 kBq/kg, twice at 4-week intervals) vs. Vehicle | Serum PSA levels | Significantly lower PSA levels compared to vehicle control (p = 0.00191). | [8][9] |
| Bone Volume (micro-CT) | Reduced bone volume (p < 0.001). | [9] | ||
| Bone Metabolism Markers | Decreased number of osteoblasts and osteoclasts; reduced levels of the bone formation marker PINP. | [2][3] | ||
| LNCaP (intratibial) | Radium-223 (330 kBq/kg, on days 0 and 28) + Enzalutamide (30 mg/kg, daily for 28 days) vs. Monotherapies and Vehicle | Antitumor Efficacy | Combination therapy showed synergistic antiproliferative efficacy. | [10] |
| PC3 (intracardiac) | Radium-223 (50 kBq/kg/wk) + AZD1390 (ATM inhibitor, 20 mg/kg/d) vs. Monotherapies and Placebo | Number of hind limb tumors | 60% reduction in the number of hind limbs with tumors with combination therapy versus Radium-223 alone (p = 0.01). | [11] |
Experimental Protocols
Intratibial Xenograft Mouse Model of Prostate Cancer
This protocol describes the establishment of an intratibial xenograft model to mimic prostate cancer bone metastasis.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3) or patient-derived xenograft tissue (e.g., LuCaP 58).
-
Male immunodeficient mice (e.g., nude mice).
-
Cell culture medium and supplements.
-
Matrigel or other appropriate extracellular matrix.
-
Anesthetic agent.
-
27-gauge needle and 1 mL syringe.
-
Radium-223 dichloride solution.
-
Vehicle control (e.g., saline).
Procedure:
-
Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of culture medium and Matrigel at the desired concentration.
-
Animal Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
Intratibial Injection: Bend the knee of the mouse to a 90-degree angle. Insert a 27-gauge needle through the tibial plateau into the intramedullary canal of the tibia. Slowly inject the cell suspension (typically 20-50 µL).
-
Tumor Establishment: Monitor the mice for tumor establishment. This can be done by measuring serum PSA levels biweekly and/or through imaging techniques like X-ray or bioluminescence imaging if using luciferase-expressing cells.[2][3]
-
Randomization and Treatment: Once tumors are established (e.g., based on lesion grade or serum PSA levels), randomize the mice into treatment and control groups (n=12-17 per group).[2][3][9]
-
Administration of Radium-223: Administer Radium-223 intravenously at the desired dose (e.g., 300 kBq/kg).[2][3] A typical treatment regimen involves two injections spaced four weeks apart.[2][3] The vehicle group receives an equivalent volume of saline.
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly.
-
Collect blood samples biweekly for serum PSA analysis.[2][3]
-
Perform X-ray or micro-CT imaging to assess bone lesions.[2][3]
-
At the end of the study, sacrifice the mice and collect tibiae for histological analysis, autoradiography, and gamma counting to determine Radium-223 uptake.[2][3]
-
Analysis of DNA Double-Strand Breaks
This protocol outlines the detection of DNA double-strand breaks in tumor cells following Radium-223 treatment.
Materials:
-
Tibiae from treated and control mice.
-
Fixative (e.g., 4% paraformaldehyde).
-
Decalcifying solution.
-
Paraffin embedding reagents.
-
Microtome.
-
Primary antibody against γ-H2AX (a marker for DNA double-strand breaks).
-
Secondary antibody conjugated to a fluorescent marker.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation: Fix the collected tibiae in 4% paraformaldehyde, followed by decalcification.
-
Paraffin Embedding and Sectioning: Dehydrate the tissues and embed them in paraffin. Cut thin sections (e.g., 5 µm) using a microtome.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. The presence of distinct nuclear foci of γ-H2AX indicates DNA double-strand breaks.[2]
Visualizations
Caption: Mechanism of Radium-223 in the bone metastatic microenvironment.
Caption: Workflow for in vivo efficacy studies of Radium-223.
References
- 1. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radium-223 inhibits osseous prostate cancer growth by dual targeting of cancer cells and bone microenvironment in mouse models [cancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Radium-223 mechanism of action: implications for use in treatment combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radium-223 inhibits osseous prostate cancer growth by dual targeting of cancer cells and bone microenvironment in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Antitumor Efficacy of Radium-223 and Enzalutamide in the Intratibial LNCaP Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM inhibition increases the anti-tumor efficacy of radium-223 (Ra-223) against prostate cancer bone metastasis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of Apoptosis Induction by Anticancer Agent 223
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Many anticancer agents exert their therapeutic effects by inducing apoptosis in malignant cells.[3][4] Anticancer Agent 223 is a novel compound under investigation for its potential to trigger apoptosis in cancer cells. This document provides detailed protocols for assessing the apoptotic effects of this compound using established in vitro assays: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity measurement, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay.
Mechanism of Action Overview
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like BAX and BAK.[1][4] These proteins disrupt the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates.[5]
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays after treating a cancer cell line with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment Group | Viable Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Agent 223 (10 µM) | 65.8 ± 3.5 | 20.1 ± 1.8 | 14.1 ± 1.5 |
| Agent 223 (50 µM) | 30.4 ± 4.2 | 45.7 ± 3.9 | 23.9 ± 2.8 |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
| Vehicle Control | 15,340 ± 1,280 | 1.0 |
| Agent 223 (10 µM) | 78,950 ± 6,750 | 5.1 |
| Agent 223 (50 µM) | 198,600 ± 15,400 | 12.9 |
Table 3: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | TUNEL-Positive Cells (%) |
| Vehicle Control | 1.8 ± 0.3 |
| Agent 223 (10 µM) | 18.5 ± 2.2 |
| Agent 223 (50 µM) | 42.1 ± 4.5 |
Experimental Protocols
Cell Culture and Treatment
-
Seed cancer cells (e.g., HeLa, A549) in a suitable culture vessel (e.g., 6-well plates or T25 flasks) at a density of 1 x 10⁶ cells per flask.[6]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours, or until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM) and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[7][8] Annexin V, a calcium-dependent protein, binds to the exposed PS.[7][8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7][8]
Protocol:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[6][9]
-
Wash the cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes at room temperature.[6][9]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[10]
-
Incubate the cells for 15 minutes in the dark at room temperature.[10]
-
Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic or necrotic cells will be positive for both.[6][11]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[12] The assay provides a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[12]
Protocol:
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in an "add-mix-measure" format.[12]
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13][14] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[13][15]
Protocol:
-
Culture and treat cells on coverslips or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow the TdT enzyme to access the nucleus.[14][15]
-
Incubate the cells with the TdT reaction mixture, which contains the TdT enzyme and fluorescently labeled dUTPs.[13]
-
Incubate for 60 minutes at 37°C in a humidified chamber.[13]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[16]
Visualizations
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. scispace.com [scispace.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. clyte.tech [clyte.tech]
- 14. assaygenie.com [assaygenie.com]
- 15. antbioinc.com [antbioinc.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 223
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Anticancer Agent 223
This compound is an investigational small molecule inhibitor targeting critical pathways in cell cycle progression. Preclinical studies have suggested that one such compound, referred to as CC223, functions as a potent mTOR kinase inhibitor.[1] This inhibition disrupts the assembly and activation of both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival.[1] By targeting the mTOR pathway, this compound is hypothesized to induce cell cycle arrest, primarily at the G1-S transition, thereby preventing the proliferation of cancer cells.[1] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Principle of Cell Cycle Analysis via Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. This principle allows for the discrimination of cells in different phases of the cell cycle based on their DNA content.[2][3]
-
G0/G1 Phase: Cells have a normal diploid (2n) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2n and 4n.
-
G2/M Phase: Cells have a tetraploid (4n) DNA content, having completed DNA replication and preparing for mitosis.
By treating cancer cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle using flow cytometry.[4][5] An accumulation of cells in a specific phase, such as the G1 phase, would indicate that the agent is inducing cell cycle arrest at that checkpoint.[1]
Expected Outcomes
Treatment of susceptible cancer cell lines with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This would be indicative of a G1-S phase arrest.[1]
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
The following table provides a template for summarizing the quantitative data obtained from a cell cycle analysis experiment.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| This compound | 50 | 68.4 ± 3.0 | 19.5 ± 2.2 | 12.1 ± 0.9 |
| This compound | 100 | 79.1 ± 3.5 | 12.3 ± 1.9 | 8.6 ± 0.7 |
Data are representative and should be generated from at least three independent experiments.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., SKOV3 ovarian cancer cells) in 6-well plates at a density that will allow for exponential growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should also be prepared.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow the agent to exert its effect on the cell cycle.
Cell Harvest and Fixation
-
Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample.
-
Centrifugation: Transfer the cell suspensions to 15 mL conical tubes and centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to fix the cells.[6][7]
-
Storage: The fixed cells can be stored at -20°C for at least 2 hours and up to several weeks before staining.[7][8]
Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifugation: Centrifuge the cells at 850 x g for 5 minutes and carefully discard the supernatant.
-
Staining Solution Preparation: Prepare the PI staining solution containing:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Staining: Resuspend the cell pellet in 500 µL of the PI staining solution.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[6][8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.[7] Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[7]
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of PI fluorescence intensity. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway Diagram
Caption: mTOR signaling pathway and G1-S arrest.
References
- 1. Preclinical study of CC223 as a potential anti-ovarian cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. Rapid cell cycle screening of anticancer drugs | Laboratory Talk [laboratorytalk.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 223
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 223 has been identified as a promising compound that induces cell death in cancer cells through both caspase-dependent and caspase-independent mechanisms.[1] Notably, it demonstrates efficacy in inhibiting the formation of tumor spheroids and can re-sensitize cisplatin-resistant cancer cells to treatment, highlighting its potential in overcoming drug resistance.[1] High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large numbers of chemical compounds to identify potential therapeutic agents.[2][3][4] These application notes provide a comprehensive framework for developing and implementing a robust high-throughput screening assay to identify and characterize novel anticancer compounds with similar mechanisms of action to this compound. The protocols detailed below are designed for adaptability in screening large compound libraries and for the in-depth characterization of lead compounds.
Principle of the Screening Assay
The primary objective of this HTS campaign is to identify small molecules that mimic the anticancer effects of Agent 223. This will be achieved through a multi-tiered screening approach, beginning with a primary screen to assess broad cytotoxicity against a panel of cancer cell lines, including a cisplatin-resistant line. Positive hits from the primary screen will then be subjected to secondary assays to elucidate their mechanism of action, specifically focusing on the induction of apoptosis.
Data Presentation
Quantitative data from the screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for structuring the experimental results.
Table 1: Primary Screen - Cell Viability Data
| Compound ID | Concentration (µM) | Cancer Cell Line 1 (e.g., A2780) % Viability | Cancer Cell Line 2 (e.g., A2780cis) % Viability | Normal Cell Line (e.g., HFF-1) % Viability | Z'-factor |
| Agent 223 | 10 | ||||
| Compound X | 10 | ||||
| ... | ... |
Table 2: Secondary Screen - Apoptosis Induction
| Compound ID | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (% Depolarization) | Annexin V Positive Cells (%) |
| Agent 223 | 10 | |||
| Hit Compound 1 | 10 | |||
| ... | ... |
Experimental Protocols
Protocol 1: Primary High-Throughput Cell Viability Assay
This protocol outlines a method for screening a compound library for cytotoxic effects on adherent cancer cell lines using a resazurin-based assay.
Materials:
-
Cancer cell lines (e.g., A2780 ovarian cancer cells and its cisplatin-resistant counterpart, A2780cis)
-
Normal human fibroblast cell line (e.g., HFF-1) for counter-screening
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Compound library dissolved in DMSO
-
Resazurin (B115843) sodium salt solution (e.g., CellTiter-Blue®)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of compounds at the desired screening concentration.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the master plate to the cell plates. Include appropriate controls: wells with cells and DMSO (vehicle control) and wells with cells and a known cytotoxic agent (positive control).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Protocol 2: Secondary Assay - Caspase-3/7 Activity
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Hit compounds identified from the primary screen
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay System
-
White-walled, clear-bottom 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in white-walled plates.
-
-
Caspase-Glo® 3/7 Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Allow the plates and reagent to equilibrate to room temperature.
-
Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. High-Throughput Screening - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Troubleshooting & Optimization
"Anticancer agent 223" off-target effects and toxicity
Disclaimer: "Anticancer agent 223" is a fictional agent. The data and scenarios presented are for illustrative purposes to guide researchers on common challenges in preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor with high affinity for Tumor Kinase Growth 1 (TKG1). TKG1 is a serine/threonine kinase frequently overexpressed in several solid tumors, where it plays a crucial role in promoting cell proliferation and survival. By inhibiting TKG1, Agent 223 is designed to halt the cell cycle and induce apoptosis in cancer cells.
Q2: I'm observing significant cytotoxicity in my cancer cell lines at concentrations well below the published IC50 for TKG1. Could this be due to off-target effects?
Yes, this is a strong possibility. Cytotoxicity at concentrations too low to achieve robust inhibition of the primary target may indicate one or more potent off-target effects.[1] Small molecule inhibitors frequently interact with unintended proteins, such as other kinases, which can lead to cell death through alternative pathways.[1][2] We recommend performing a comprehensive dose-response study and correlating viability data with a direct marker of TKG1 inhibition (e.g., phosphorylation of a known TKG1 substrate).
Q3: My in vivo studies in mice show unexpected weight loss and lethargy, even at doses that are well-tolerated in vitro. What could be the cause?
Such findings often point to systemic toxicity not captured by in vitro models. Common toxicities associated with kinase inhibitors include gastrointestinal issues, myelosuppression, and organ-specific toxicities (e.g., liver or cardiac).[3][4] It is crucial to perform a full histopathological analysis and monitor key serum biomarkers to identify the affected organ systems.
Q4: Are there any known off-target kinases for Agent 223 that could explain some of the observed toxicities?
Yes, comprehensive kinase profiling has identified several off-target kinases for Agent 223. While it is highly selective for TKG1, it exhibits inhibitory activity against other kinases at higher concentrations. These interactions are critical for understanding the full pharmacological profile and potential side effects. Most notably, Agent 223 shows activity against members of the VEGFR and hERG channel-related kinase pathways, which can be associated with hypertension and cardiotoxicity, respectively.[3][5]
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro Cytotoxicity
Use this guide if you observe higher-than-expected cell death in your experiments, suggesting a potential off-target effect.
Problem: Cell viability is significantly reduced at concentrations of Agent 223 that should not be sufficient to fully inhibit the primary target, TKG1.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Steps:
-
Confirm Dose-Response: Repeat the cell viability assay to ensure the results are reproducible.
-
Validate On-Target Engagement: At the unexpectedly toxic concentrations, assess the phosphorylation status of a known, direct substrate of TKG1. If the substrate is not significantly dephosphorylated, the toxicity is likely independent of TKG1 inhibition.
-
Perform Kinase Panel Screen: If on-target engagement is low, screen Agent 223 against a broad panel of kinases to identify potential off-targets.[6][7]
-
Validate Off-Targets: Use genetic methods like siRNA or CRISPR to knock down the top off-target candidates identified in the screen.[1][8] If knockdown of an off-target protein rescues the cells from Agent 223-induced death, this confirms it as a key off-target.
-
Assess Apoptosis: Determine if the observed cell death is apoptotic by measuring markers like cleaved caspase-3 or Annexin V staining.
Guide 2: Assessing Potential Cardiotoxicity
Problem: Kinase inhibitors can have off-target effects on cardiac ion channels, most notably the hERG channel, leading to potentially fatal arrhythmias.[5] Early assessment is critical.
Troubleshooting Workflow:
Caption: Workflow for assessing potential cardiotoxicity.
Steps:
-
hERG Assay: The first step is to directly measure the inhibitory effect of Agent 223 on the hERG potassium channel using an automated patch clamp system.[5][9]
-
Cardiomyocyte Studies: If significant hERG inhibition is detected, proceed to functional assays using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
-
Field Potential Measurement: Assess for prolongation of the field potential duration, which is an in vitro surrogate for QT prolongation.
-
In Vivo ECG: If in vitro effects are confirmed, in vivo studies with ECG monitoring in a relevant animal model are necessary to determine the real-world risk of arrhythmias.
Data Summary Tables
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Primary Function | Potential Off-Target Consequence |
| TKG1 (On-Target) | 1.5 | Tumor Proliferation | Therapeutic Efficacy |
| VEGFR2 | 85 | Angiogenesis | Hypertension, Proteinuria[3] |
| PDGFRβ | 150 | Cell Growth, Proliferation | Fluid Retention, Cardiovascular effects |
| c-Kit | 220 | Cell Survival, Proliferation | Myelosuppression, Diarrhea |
| SRC | 450 | Cell Adhesion, Motility | Gastrointestinal Toxicity |
Table 2: Summary of Preclinical Toxicity Findings for Agent 223
| Study Type | Species | Key Findings |
| In Vitro Cytotoxicity | Human Cancer Cell Lines | Potent cytotoxicity (IC50 range: 10-50 nM) |
| hERG Inhibition Assay | HEK293 cells | IC50 = 8.5 µM |
| In Vitro Hepatotoxicity | Primary Human Hepatocytes | LDH release observed at > 20 µM after 48h |
| 7-Day Dose Range-Finding | Sprague-Dawley Rat | MTD = 30 mg/kg/day. Observations: elevated ALT/AST. |
| 28-Day GLP Toxicology | Beagle Dog | NOAEL = 5 mg/kg/day. Observations: mild hypertension, reversible bone marrow hypocellularity. |
MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level; ALT/AST: Alanine/Aspartate Aminotransferase.
Signaling Pathway Diagrams
Caption: On-target vs. potential off-target pathway inhibition by Agent 223.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is for determining the IC50 of Agent 223 against a specific kinase.
Materials:
-
Recombinant kinase (e.g., TKG1, VEGFR2)
-
Kinase substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Agent 223 stock solution (in DMSO)
Methodology:
-
Compound Dilution: Prepare a serial dilution of Agent 223 in assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In each well of the 96-well plate, add:
-
5 µL of diluted Agent 223 or vehicle (DMSO).
-
10 µL of a mix containing the kinase and its specific substrate peptide at optimal concentrations.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Read Plate: After a 10-minute incubation, measure luminescence using a plate reader. The amount of light generated is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of Agent 223 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)
This protocol outlines the general steps for assessing hERG channel inhibition.
Materials:
-
HEK293 or CHO cell line stably expressing the hERG channel.
-
Automated patch clamp system (e.g., QPatch, SyncroPatch).
-
Extracellular and intracellular buffer solutions.
-
Agent 223 stock solution (in DMSO).
-
Positive control (e.g., E-4031).
Methodology:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the extracellular solution.
-
System Priming: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system will automatically capture cells and form a high-resistance (GΩ) seal in the whole-cell patch clamp configuration.
-
Baseline Recording: Record the baseline hERG tail current by applying a specific voltage-clamp protocol before adding any compound.
-
Compound Application: Apply a vehicle control (0.1% DMSO) followed by sequentially increasing concentrations of Agent 223 (e.g., 0.1, 1, 10 µM). Allow the current to stabilize at each concentration (typically 3-5 minutes).
-
Data Acquisition: Record the peak tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 3: In Vitro Hepatotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity in hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes or HepaRG™ cells.
-
Collagen-coated 96-well plates.
-
Cell culture medium.
-
LDH Cytotoxicity Assay Kit.
-
Agent 223 stock solution (in DMSO).
-
Positive control (e.g., Chlorpromazine).
Methodology:
-
Cell Seeding: Thaw and seed hepatocytes in collagen-coated 96-well plates at a predetermined density. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Treatment: Treat the cells with a serial dilution of Agent 223 for 24 or 48 hours. Include vehicle control wells and a positive control. Also include wells for a maximum LDH release control (treated with lysis buffer).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit, which contains the substrate and cofactor.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the vehicle control and the maximum release control.
-
% Cytotoxicity = 100 * (Treated - Vehicle) / (Max Lysis - Vehicle)
-
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
reducing "Anticancer agent 223" experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with "Anticancer agent 223." Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule inhibitor targeting the aberrant signaling often found in cancer cells. It is designed to selectively inhibit the phosphorylation of key downstream proteins in pro-survival pathways, leading to cell cycle arrest and apoptosis in malignant cells.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highest in cancer cell lines with activating mutations in the PI3K/Akt signaling pathway. Its effectiveness may vary in cell lines with different genetic backgrounds.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For in vitro use, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To maintain stability and prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -80°C.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: What are the common sources of experimental variability when working with this agent?
A4: Experimental variability can stem from several factors, including cell line integrity, passage number, mycoplasma contamination, reagent quality, and inconsistencies in experimental techniques.[2] Adherence to standardized protocols is crucial for reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
In Vitro Experiments*
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Ensure your cell line has not been passaged excessively and is regularly tested for mycoplasma contamination.[1] Confirm the specific mutation status of your cell line. |
| Compound Stability | Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation.[1] Prepare fresh dilutions for each experiment. |
| Assay-Specific Variability | The choice of cell viability assay can influence results.[3][4] For example, assays like CellTiter-Glo® may yield different results compared to direct cell counting for certain compounds.[3][4] |
| Inconsistent Seeding Density | Optimize and maintain a consistent cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: High background or unexpected cytotoxicity in control cells.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High DMSO Concentration | Prepare serial dilutions of the stock solution to minimize the final DMSO concentration in the culture medium. Ensure the final concentration does not exceed 0.1%.[1] |
| Cell Culture Contamination | Regularly test your cell cultures for mycoplasma and other forms of contamination.[1][5] |
| Media or Reagent Issues | Use high-quality, fresh media and reagents. Test for issues with the media by comparing it with a batch from a different manufacturer.[6] |
Issue 3: Uneven cell growth in culture vessels.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Improper Handling | Avoid excessive foaming or bubbles when mixing and pipetting, as this can impede cell growth and attachment.[6] |
| Static Electricity | Static electricity on plastic vessels can disrupt cell attachment.[6] This is more common in low-humidity environments. Wiping the exterior of the vessel with a damp, disinfected cloth can help.[6] |
| Incubator Conditions | Uneven temperature or gas distribution within an incubator can lead to inconsistent cell growth. Avoid stacking culture vessels.[7] |
In Vivo Experiments*
Issue 4: High variability in tumor growth in xenograft models.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Model Misidentification/Contamination | It is estimated that 10-20% of patient-derived xenograft (PDX) models may have quality issues such as misidentification or cross-contamination.[8] Regular authentication of your models is recommended.[8] |
| Murine Cell Contamination | Contamination with murine cells is a common issue in PDX models and can significantly affect research outcomes.[8] |
| Viral Infections | Both human and murine viral infections can occur in PDX models. For instance, Epstein-Barr virus (EBV) has been associated with unexpected lymphoma development in some PDXs.[8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. scispace.com [scispace.com]
- 4. biorxiv.org [biorxiv.org]
- 5. promocell.com [promocell.com]
- 6. corning.com [corning.com]
- 7. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Anticancer Agent 223
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to resistance mechanisms against the targeted therapeutic, Anticancer Agent 223. This agent is a potent inhibitor of the fictitious "Protein X" kinase, a critical driver in several cancer types.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments with this compound.
Question: My IC50 value for Agent 223 is higher than expected or inconsistent across experiments in my sensitive cell line. What could be wrong?
Answer: Inconsistent IC50 values are a common issue that can arise from several factors related to cell culture, compound handling, or the assay itself.[1]
-
Cell Culture Practices:
-
Cell Line Integrity: A significant percentage of cell lines in research are misidentified or cross-contaminated.[2] It is crucial to regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Passage Number: Continuous passaging can lead to genetic drift, altering the cell line's phenotype and response to drugs.[1] Use low-passage cells and maintain a consistent passage number for experiments.
-
Cell Seeding Density: The initial number of cells seeded can significantly affect IC50 values.[1] Optimize and standardize the seeding density to ensure cells remain in the exponential growth phase during the assay.[3]
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response without visible signs.[1] Regularly test your cultures for mycoplasma contamination using PCR-based methods.
-
-
Compound and Assay Conditions:
-
Compound Stability: Ensure your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Serum Protein Binding: Components in fetal bovine serum (FBS), like albumin, can bind to the drug, reducing its effective concentration.[1] Use consistent lots and percentages of FBS or consider a serum-free medium for the drug treatment period.
-
Assay Duration: The incubation time with the drug can influence the IC50. Ensure you are using a consistent and appropriate duration (typically 48-72 hours) for your cell line.
-
Question: I am not observing the expected decrease in phosphorylated Protein X (p-Protein X) in my Western blots after treating sensitive cells with Agent 223. What should I check?
Answer: This issue can stem from the experimental protocol, the reagents used, or the timing of the analysis.
-
Experimental Timing: The inhibition of Protein X phosphorylation may be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal time point to observe maximum inhibition.
-
Lysis Buffer and Inhibitors: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.[4]
-
Antibody Quality: The primary antibody against p-Protein X may not be specific or sensitive enough. Validate your antibody using positive and negative controls (e.g., cells with known high and low target expression).
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin) and quantifying band intensities relative to it.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the biological mechanisms of resistance to this compound.
Question: What are the primary mechanisms of acquired resistance to targeted therapies like this compound?
Answer: Acquired resistance to targeted therapies is a major clinical challenge and typically falls into two main categories: on-target and off-target alterations.[5]
-
On-Target Mechanisms: These involve alterations to the drug's direct target, Protein X.[6] A common mechanism is the acquisition of secondary mutations in the kinase domain of Protein X that prevent Agent 223 from binding effectively. Another on-target mechanism is the amplification of the gene encoding Protein X, leading to its overexpression, which overwhelms the inhibitory effect of the drug.
-
Off-Target Mechanisms (Bypass Pathways): These mechanisms activate alternative signaling pathways that compensate for the inhibition of Protein X, thereby restoring downstream signals for cell survival and proliferation.[7][8] This is often referred to as "bypass signaling." For instance, the amplification or activating mutation of a parallel receptor tyrosine kinase (RTK), such as MET or HER2, can reactivate downstream pathways like PI3K/AKT and MAPK/ERK, rendering the inhibition of Protein X ineffective.[6][8]
Question: How can I determine if my resistant cell line has an on-target mutation or is using a bypass pathway?
Answer: A combination of molecular biology techniques is required to distinguish between these resistance mechanisms.
-
Sequence the Gene for Protein X: Perform Sanger or next-generation sequencing (NGS) on the cDNA from your resistant cells to identify any potential secondary mutations in the drug-binding site that are not present in the parental (sensitive) cells.
-
Analyze Protein X Expression: Use Western blotting to compare the total Protein X levels between sensitive and resistant cells. A significant increase in the resistant line may suggest gene amplification.
-
Assess Gene Copy Number: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to directly measure the copy number of the gene encoding Protein X.[9]
-
Profile Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in major bypass pathways (e.g., p-AKT, p-ERK, p-MET).[10] Persistent activation of these pathways in the presence of Agent 223 in resistant cells (but not sensitive cells) strongly suggests a bypass mechanism.[7]
Quantitative Data Summaries
The following tables present hypothetical but representative data for a cell line (CX-1) that has developed resistance to this compound.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| CX-1 Parental (Sensitive) | 15 | - |
| CX-1 Resistant (CX-1R) | 450 | 30 |
Table 2: Relative Gene Expression and Protein Status in Resistant Cells
| Gene/Protein | Method | CX-1R vs. CX-1 Parental | Implied Resistance Mechanism |
| Protein X (Gene) | qPCR | ~1-fold change | No Gene Amplification |
| Protein X (Sequencing) | Sanger Sequencing | No secondary mutation found | No On-Target Mutation |
| MET (Gene) | qPCR | ~15-fold increase | MET Gene Amplification |
| p-MET (Tyr1234/1235) | Western Blot | Markedly Increased | MET Pathway Activation |
| p-ERK1/2 (Thr202/Tyr204) | Western Blot | Markedly Increased | MAPK Pathway Reactivation |
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes the continuous exposure method to generate a cell line resistant to this compound.[11][12]
-
Initial IC50 Determination: Determine the IC50 of Agent 223 for the parental cancer cell line using a standard cell viability assay.[13]
-
Initial Drug Exposure: Culture the parental cells in media containing Agent 223 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[11]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the concentration of Agent 223 by approximately 1.5 to 2-fold.
-
Stepwise Selection: Continue this process of gradual dose escalation over several months. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating again.[11]
-
Resistance Confirmation: Periodically determine the IC50 of the cultured cells. A significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant population.[12]
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of Agent 223 (e.g., the IC50 of the parental line).
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins.[14][15]
-
Cell Treatment and Lysis:
-
Seed both parental and resistant cells and allow them to adhere.
-
Treat cells with this compound (at the parental IC50 concentration) for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[4]
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Protein X, anti-p-AKT, anti-p-ERK, and corresponding total protein antibodies) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.
Protocol 3: qPCR for Gene Amplification Analysis
This protocol is for determining the copy number of a target gene, such as MET.[9][16]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from both parental and resistant cell lines using a commercial kit.
-
Primer Design: Design primers for the target gene (MET) and at least two stable reference genes (e.g., RPPH1, ALB) for normalization. Primers should produce a short amplicon (70-150 bp).[17]
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, primers, and gDNA.[18]
-
Include a no-template control for each primer set.
-
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the ΔCt for each sample by subtracting the average Ct of the reference genes from the Ct of the target gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the parental (calibrator) sample from the ΔCt of the resistant sample (ΔΔCt = ΔCt_resistant - ΔCt_parental).
-
The relative gene copy number is calculated as 2^(-ΔΔCt). A value ≥ 2 is typically considered evidence of gene amplification.
-
Visualizations
Caption: Signaling pathway showing Agent 223 inhibition and MET bypass.
Caption: Workflow for identifying resistance mechanisms to Agent 223.
Caption: Decision tree for troubleshooting the cause of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative real-time polymerase chain reaction is an alternative method for the detection of HER-2 amplification in formalin-fixed paraffin-embedded breast cancer samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Gene Expression Detection Assay for Cancer Clinical Use [jcancer.org]
Technical Support Center: Troubleshooting In Vitro Assays for Anticancer Agent 223
Welcome to the technical support center for "Anticancer agent 223." Our goal is to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your in vitro experiments.
Crucial First Step: Identifying Your "this compound"
The designation "this compound" has been used in scientific literature to refer to several distinct compounds with different mechanisms of action. To effectively troubleshoot your assay, you must first identify the specific agent you are working with. Please refer to the table below to identify your compound.
| Compound Name | Chemical Class/Description | Primary Mechanism of Action | Common Cancer Cell Line Applications |
| Radium-223 (223Ra) | Alpha-emitting radionuclide | Induces DNA double-strand breaks.[1][2][3][4] | Prostate cancer (especially with bone metastases).[1][2][3] |
| NEOS-223 | (S)-valine-thiazole derived peptidomimetic | Putative multi-kinase and P-glycoprotein inhibitor.[5] | Colon, breast, melanoma, pancreatic, prostate.[5] |
| CC-223 (Onatasertib) | mTOR kinase inhibitor | Inhibits both mTORC1 and mTORC2 signaling pathways.[6][7] | Ovarian cancer, prostate cancer.[6][7] |
| This compound (Compound V-d) | Quinazoline (B50416) derivative | Induces caspase-dependent and -independent cell death.[8][9] | Cisplatin-resistant ovarian cancer (A2780).[8] |
Once you have identified your specific "this compound," please proceed to the relevant section below for detailed troubleshooting guidance.
Section 1: Radium-223 (223Ra)
Radium-223 is a targeted alpha therapy that mimics calcium to incorporate into areas of high bone turnover, such as bone metastases.[3][10] Its high-energy alpha particles cause localized, highly damaging DNA double-strand breaks in adjacent cells.[1][2][3][4]
Frequently Asked Questions (FAQs) for Radium-223
Q1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows inconsistent results. What could be the cause?
A1: Inconsistencies with Radium-223 can arise from several factors unique to its nature as a radiopharmaceutical.
-
Assay Timing: The cytotoxic effects of Radium-223 are mediated by DNA damage, which can take time to manifest as cell death. Ensure your endpoint is timed appropriately (e.g., 24, 48, 72 hours post-treatment) to capture the biological effect. A time-course experiment is highly recommended.
-
Alpha Particle Range: The alpha particles emitted by Radium-223 have a very short range (less than 100 micrometers).[3][10] In a standard 2D cell culture, the agent may not be in close enough proximity to all cells to exert a uniform effect. Consider using 3D culture models or co-culture systems with bone-like matrices (e.g., hydroxyapatite) to better mimic the in vivo environment.
-
Vehicle Control: Ensure your vehicle control is appropriate. Radium-223 is typically supplied as a dichloride salt in a dilute solution. Your control should match this vehicle.
Q2: How can I confirm that Radium-223 is inducing DNA damage in my in vitro model?
A2: The hallmark of Radium-223's action is the induction of DNA double-strand breaks (DSBs).[1][2][3][4]
-
Immunofluorescence: Staining for γH2AX, a marker for DSBs, is a standard method. You should observe an increase in nuclear γH2AX foci in cells treated with Radium-223.
-
Western Blot: You can also perform a western blot to detect increased levels of phosphorylated H2AX.
-
Comet Assay: This assay can be used to visualize DNA fragmentation characteristic of DSBs.
Experimental Workflow: Assessing DNA Damage Response to Radium-223
Below is a generalized workflow for assessing the DNA damage response in cancer cells treated with Radium-223.
Caption: Workflow for γH2AX staining to detect DNA double-strand breaks.
Section 2: NEOS-223
NEOS-223 is a peptidomimetic compound investigated for its anticancer properties, potentially through the inhibition of multiple kinases and P-glycoprotein.[5]
Frequently Asked Questions (FAQs) for NEOS-223
Q1: My MTT assay results show high variability between replicates. What are common pitfalls?
A1: The MTT assay, while common, is susceptible to variability.
-
Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers are a primary source of variability. Perform a cell titration experiment to find the optimal seeding density for your cell line.
-
Compound Solubility: NEOS-223 is a synthetic organic compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate dosing and high variability.
-
Incubation Time with MTT Reagent: Standardize the incubation time for the MTT reagent to allow for consistent formazan (B1609692) crystal formation.
-
Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a common cause of error.
Q2: NEOS-223 was reported to have an IC50 of <10 µM in several cell lines, but I am not seeing similar potency. Why?
A2: Discrepancies in potency can be due to several experimental factors.
-
Cell Line Specificity: The potency of anticancer agents can vary significantly between different cell lines. The reported potency was observed in colon, breast, melanoma, pancreatic, and prostate cancer cell lines.[5] Your specific cell line may be less sensitive.
-
Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Serum Concentration: The presence of serum proteins can bind to the compound, reducing its effective concentration. High plasma protein binding (>70%) was observed for NEOS-223.[5] Consider testing the compound in lower serum conditions if appropriate for your cell line.
Troubleshooting Logic for Inconsistent MTT Assay Results
This diagram outlines a logical approach to troubleshooting common issues with MTT assays when testing compounds like NEOS-223.
Caption: A logical flowchart for troubleshooting MTT assay variability.
Section 3: CC-223 (Onatasertib)
CC-223 (Onatasertib) is a potent and selective mTOR kinase inhibitor, affecting both mTORC1 and mTORC2 complexes.[6][7] Its effects are primarily cytostatic (inhibiting proliferation) but can also be cytotoxic at higher concentrations.[6]
Frequently Asked Questions (FAQs) for CC-223
Q1: I am not seeing the expected inhibition of cell proliferation in my BrdU assay. What should I check?
A1: A lack of effect in a proliferation assay could be due to several reasons.
-
Sub-optimal Concentration: The IC50 for CC-223 in ovarian cancer cell lines was reported to be in the range of 64-88 nM.[6] Ensure you are using a concentration range that brackets this value.
-
Timing of Treatment: For cell cycle-related effects, the timing of drug addition relative to the cell cycle stage can be critical. Try synchronizing your cells before treatment to see a more pronounced effect.
-
Confirmation of Target Engagement: The most direct way to troubleshoot is to confirm that CC-223 is inhibiting its target, mTOR. Perform a western blot to check the phosphorylation status of downstream targets like S6 Ribosomal Protein (pS6RP, an mTORC1 target) and Akt at Ser473 (pAkt-S473, an mTORC2 target).[7] A reduction in the phosphorylation of these proteins confirms the drug is active in your system.
Q2: My western blot results for pS6RP or pAkt are unclear or show no change after treatment. What's wrong?
A2: Western blotting for phosphorylated proteins requires careful optimization.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Time Course: The inhibition of mTOR signaling can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing maximal inhibition of pS6RP and pAkt.
-
Antibody Quality: Ensure your primary antibodies for the phosphorylated targets have been validated for specificity and are used at the recommended dilution. Always include a total protein control (e.g., total S6RP or total Akt) to confirm that the changes are in phosphorylation and not total protein levels.
Signaling Pathway: CC-223 (Onatasertib) Mechanism of Action
This diagram illustrates the central role of mTOR and its inhibition by CC-223.
Caption: CC-223 inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Section 4: this compound (Compound V-d)
This compound is a quinazoline derivative reported to induce cell death through both caspase-dependent and -independent pathways and to re-sensitize resistant cells to cisplatin (B142131).[8][9]
Frequently Asked Questions (FAQs) for Compound V-d
Q1: How do I determine if cell death induced by Compound V-d is caspase-dependent in my cell line?
A1: To investigate the role of caspases, you can use a pan-caspase inhibitor.
-
Experimental Design: Treat your cells with three conditions: (1) Compound V-d alone, (2) the pan-caspase inhibitor (e.g., Z-VAD-FMK) alone, and (3) pre-treatment with the pan-caspase inhibitor followed by Compound V-d.
-
Analysis: Measure cell viability or apoptosis (e.g., using Annexin V/PI staining) in all conditions. If the pan-caspase inhibitor significantly rescues the cells from Compound V-d-induced death, it indicates a caspase-dependent mechanism. If cell death still occurs, it points to a caspase-independent pathway.
Q2: I am trying to replicate the cisplatin re-sensitization effect in A2780 cells, but the results are not significant. What should I check?
A2: Sensitization experiments require careful titration and timing.
-
Establish Resistance: First, confirm the level of cisplatin resistance in your A2780 cell line by determining its IC50 for cisplatin.
-
Concentration of Compound V-d: The sensitization effect is often dependent on using a sub-toxic concentration of the sensitizing agent. Use a concentration of Compound V-d that, on its own, causes minimal (~10-20%) cell death.
-
Experimental Design: Test several concentrations of cisplatin with and without the fixed, sub-toxic concentration of Compound V-d. A significant leftward shift in the cisplatin dose-response curve in the presence of Compound V-d indicates sensitization.
Experimental Protocol: Cell Viability using MTT Assay
This protocol provides a detailed methodology for assessing cell viability, a key experiment for all listed anticancer agents.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the anticancer agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Radium-223 mechanism of action: implications for use in treatment combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical study of CC223 as a potential anti-ovarian cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 抗癌剂 | MCE [medchemexpress.cn]
- 10. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
"Anticancer agent 223" delivery and bioavailability challenges
Technical Support Center: Agent-223
Disclaimer: "Anticancer agent 223" is not a recognized designation for a specific therapeutic agent in publicly available scientific literature. The following guide is a representative resource developed for a hypothetical small molecule kinase inhibitor, hereafter referred to as Agent-223 , which is characterized by low aqueous solubility and challenging bioavailability—common issues in drug development. This guide is intended to assist researchers in navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Agent-223?
A1: Agent-223 is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade for cell survival, proliferation, and metabolism that is often dysregulated in cancer. By targeting this pathway, Agent-223 aims to induce apoptosis and inhibit tumor growth.
Q2: Agent-223 shows poor solubility in my aqueous buffer. What are the recommended solvents?
A2: Agent-223 is a highly hydrophobic molecule. For in vitro stock solutions, DMSO is the recommended solvent. For formulation development, solubility in various pharmaceutically acceptable solvents has been characterized.
Data Presentation: Solubility of Agent-223
| Solvent/Vehicle | Solubility (µg/mL) at 25°C | Notes |
|---|---|---|
| Deionized Water | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Not suitable for direct formulation. |
| DMSO | > 100,000 | Recommended for stock solutions (e.g., 50 mM). |
| Ethanol | 5,200 | Can be used as a co-solvent. |
| PEG 400 | 25,000 | Potential for use in lipid-based formulations. |
| Solutol HS 15 | 35,000 | Non-ionic solubilizer, suitable for IV formulations. |
Troubleshooting Guide
Problem 1: Low and inconsistent results in cell-based assays.
-
Possible Cause 1: Precipitation of Agent-223 in culture media.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v) to prevent solvent toxicity and compound precipitation. When diluting the DMSO stock, add it to the medium with vigorous vortexing or sonication to aid dispersion.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Agent-223 is hydrophobic and can adsorb to standard polypropylene (B1209903) labware. Use low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) or protein (e.g., 0.1% BSA) in your assay buffer can also mitigate this issue.
-
Problem 2: Poor oral bioavailability (<5%) in preclinical animal models.
-
Possible Cause 1: Low aqueous solubility limiting dissolution.
-
Solution: The dissolution rate is likely the rate-limiting step for absorption. Consider formulation strategies such as micronization of the drug powder or developing an amorphous solid dispersion (ASD) to improve dissolution.
-
-
Possible Cause 2: High first-pass metabolism.
-
Solution: In vitro liver microsome studies indicate that Agent-223 is a substrate for CYP3A4. Co-administration with a CYP3A4 inhibitor (e.g., ritonavir, in preclinical studies) may improve exposure. Alternatively, medicinal chemistry efforts could focus on modifying the metabolic soft spots of the molecule.
-
-
Possible Cause 3: Low intestinal permeability.
-
Solution: A Caco-2 permeability assay can confirm this. If permeability is low, formulation approaches using permeation enhancers may be necessary, though this requires careful toxicological assessment.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in PBS
This protocol provides a method to determine the solubility of Agent-223 in a physiologically relevant buffer, which is crucial for predicting its behavior in vivo.
-
Materials:
-
Agent-223
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (polypropylene)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
-
-
Methodology:
-
Prepare a 10 mM stock solution of Agent-223 in DMSO.
-
Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow equilibrium to be reached.
-
After incubation, inspect the wells for visible precipitate.
-
Measure the concentration of the dissolved compound. This can be done by:
-
Direct UV Measurement: If the compound has a suitable chromophore and does not precipitate, measure absorbance at its λmax.
-
Filtration/HPLC (Recommended): Filter the samples through a 0.45 µm filter plate. Analyze the filtrate by HPLC-UV against a standard curve prepared in a 1% DMSO/PBS solution to determine the concentration of the soluble compound.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict the passive permeability of Agent-223 across the intestinal barrier.
-
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™ PAMPA)
-
Lecithin in dodecane (B42187) solution (artificial membrane)
-
Donor solution: Agent-223 dissolved in PBS (pH 6.5)
-
Acceptor solution: PBS (pH 7.4)
-
Control compounds: Metoprolol (high permeability), Ranitidine (low permeability)
-
-
Methodology:
-
Hydrate the PVDF filter of the donor plate with 5 µL of the lecithin/dodecane solution and let it sit for 5 minutes.
-
Add 150 µL of the donor solution (containing Agent-223 and controls) to the wells of the donor plate.
-
Add 300 µL of the acceptor solution to the wells of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich."
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of Agent-223 in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, comparing it to the high and low permeability controls.
-
Data Presentation: Preclinical Pharmacokinetic Parameters of Agent-223
| Parameter | Intravenous (IV) Bolus (1 mg/kg) | Oral (PO) Gavage (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 85 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-inf (ng·h/mL) | 1875 | 350 |
| t₁/₂ (h) | 3.5 | 3.8 |
| Clearance (mL/min/kg) | 8.9 | - |
| Bioavailability (F%) | - | 4.7% |
Technical Support Center: Improving the Therapeutic Index of Anticancer Agent AC-223
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of "Anticancer Agent 223" (AC-223). Our goal is to facilitate the optimization of its therapeutic index by enhancing efficacy while minimizing toxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing poor aqueous solubility of AC-223 in our in vitro assays. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for many small molecule drug candidates. A primary strategy is to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final working concentration in your aqueous assay medium. It is crucial to perform a solubility test beforehand to determine the maximum concentration at which AC-223 remains dissolved in the final medium. Additionally, ensure thorough mixing upon dilution to achieve a homogenous solution. If solubility issues persist, consider alternative formulation strategies, such as encapsulation in nanoparticles.
Q2: Our in vivo studies with AC-223 are showing significant off-target toxicity, even at sub-therapeutic doses. How can we mitigate this?
A2: High off-target toxicity is a major hurdle in cancer drug development. One effective strategy to reduce systemic toxicity is to utilize a targeted drug delivery system. Encapsulating AC-223 into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its pharmacokinetic profile and promote passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. This can lead to a higher concentration of the drug at the tumor site and lower exposure in healthy tissues, thereby widening the therapeutic window.
Q3: We are seeing inconsistent results in our MTT cell viability assays with AC-223. What are the likely causes and solutions?
A3: Inconsistent MTT assay results can stem from several factors. Common culprits include incomplete solubilization of the formazan (B1609692) crystals, interference from the drug compound itself, or issues with cell plating and density. Ensure you are using a suitable solubilization solvent like DMSO and allow for adequate incubation time with gentle agitation to completely dissolve the formazan. It is also advisable to run a control with AC-223 in a cell-free system to check for direct reduction of the MTT reagent. Standardizing cell seeding density and technique across all plates is also critical for reproducibility.
Section 2: Troubleshooting Guides
Troubleshooting In Vitro Cytotoxicity Assays (MTT Assay)
This guide addresses common issues encountered when assessing the cytotoxicity of AC-223 using the MTT assay.
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells | Contamination of media or reagents. Phenol (B47542) red in the media can also interfere. | Use fresh, sterile reagents. Consider using phenol red-free media for the assay. |
| Low signal or absorbance readings | Cell density is too low, or incubation times are too short. | Optimize cell seeding density to ensure a linear response. Increase incubation time with the MTT reagent. |
| Incomplete formazan crystal dissolution | Insufficient volume or potency of the solubilization solvent. | Increase the volume of the solubilization solvent (e.g., DMSO). Ensure thorough mixing by gentle pipetting or using a plate shaker. |
| Precipitation of AC-223 in culture medium | Poor aqueous solubility of the compound. | Decrease the final concentration of AC-223. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, ensuring appropriate vehicle controls are included. |
Troubleshooting In Vivo Efficacy and Toxicity Studies
This guide provides solutions for common problems in preclinical animal studies with AC-223.
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth among animals | Inconsistent tumor cell implantation. Poor health status of animals. | Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for all animals. Acclimatize animals properly and monitor their health status throughout the study. |
| Unexpected animal weight loss and signs of toxicity | Vehicle toxicity or off-target effects of AC-223. | Conduct a vehicle-only toxicity study. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Lack of anti-tumor efficacy | Poor bioavailability or rapid metabolism of AC-223. | Consider alternative drug delivery systems like nanoparticle formulations to improve pharmacokinetics. Analyze plasma and tumor drug concentrations to assess exposure. |
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of AC-223 in MCF-7 Breast Cancer Cells
The following table summarizes hypothetical IC50 values for AC-223 and its nanoparticle formulation, demonstrating the potential for improved efficacy with advanced drug delivery systems. The data is based on representative values found for doxorubicin (B1662922) and its nanoformulations.[1][2][3]
| Formulation | IC50 (µg/mL) |
| Free AC-223 | 1.5 |
| AC-223-loaded PLGA Nanoparticles | 0.8 |
Table 2: In Vivo Toxicity Profile of AC-223 in a Mouse Model
This table presents example data on the systemic toxicity of AC-223, based on findings for cisplatin (B142131), a common chemotherapeutic agent.[4][5][6][7]
| Treatment Group | Mean Body Weight Change (%) | White Blood Cell Count (x10³/µL) |
| Vehicle Control | +5.2 | 8.5 |
| Free AC-223 (10 mg/kg) | -15.8 | 3.2 |
| AC-223 Nanoparticles (10 mg/kg) | -7.3 | 5.8 |
Section 4: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for assessing the cytotoxicity of AC-223.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of AC-223 (and the nanoparticle formulation) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Formulation of AC-223 Loaded PLGA Nanoparticles
This protocol describes a common method for preparing AC-223 loaded PLGA nanoparticles.[8][9][10][11][12]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and AC-223 in an organic solvent like acetone.
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under constant stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant.
-
Lyophilization: Lyophilize the nanoparticle pellet for long-term storage.
Section 5: Visualizations
Diagram 1: AC-223 Experimental Workflow
This diagram illustrates the general workflow for evaluating and optimizing the therapeutic index of AC-223.
Caption: Workflow for AC-223 evaluation and optimization.
Diagram 2: EGFR Signaling Pathway
This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer agents. Understanding this pathway can help in elucidating the mechanism of action of AC-223 if it targets this cascade.[13][14][15][16][17]
Caption: Simplified EGFR signaling cascade.
References
- 1. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematotoxicity and blood glutathione levels after cisplatin treatment of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polylactide.com [polylactide.com]
- 9. Polylactide-co-glycolide nanoparticles for controlled delivery of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PLGA-Based Nanoparticles in Cancer Treatment [frontiersin.org]
- 11. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLGA-Based Nanoparticles in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathway: EGFR SIGNALING PATHWAY CORE COMPONENTS [flybase.org]
- 15. researchgate.net [researchgate.net]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Anticancer Agent 223 (AC-223)
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the pharmacokinetic challenges associated with the investigational anticancer agent AC-223. AC-223 is a potent inhibitor of the Kinase of Proliferation and Survival (KPS), a critical node in the PI3K/Akt signaling pathway. While demonstrating high in vitro efficacy, its progression has been hampered by poor aqueous solubility and rapid metabolism, leading to suboptimal in vivo performance.[1][2] This guide offers structured advice, detailed protocols, and data to help navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is Anticancer Agent 223 (AC-223) and what is its mechanism of action?
A1: AC-223 is a small molecule inhibitor targeting the Kinase of Proliferation and Survival (KPS). KPS is a downstream effector in the PI3K/Akt signaling pathway, which is commonly hyperactivated in many cancers. By inhibiting KPS, AC-223 aims to block tumor cell proliferation and induce apoptosis.
Q2: What are the primary pharmacokinetic challenges observed with AC-223?
A2: The main challenges are its low aqueous solubility and rapid first-pass metabolism, primarily by cytochrome P450 3A4 (CYP3A4) enzymes in the liver.[2] These factors contribute to low oral bioavailability, a short plasma half-life, and consequently, reduced efficacy in in vivo models.[1][2] Many anticancer drugs face similar issues of low and variable oral bioavailability.[2]
Q3: Is AC-223 sensitive to specific environmental conditions?
A3: Yes, AC-223 is sensitive to light and high temperatures. Stability studies have shown that it can degrade when exposed to these conditions for extended periods.[1] It is recommended to store AC-223 powder at -20°C and protect all solutions from light.
Q4: What are the known physicochemical properties of AC-223?
A4: The key properties are summarized in the table below. The high LogP value and low aqueous solubility classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2]
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| LogP | 4.7 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| pKa | 8.2 (weak base) |
| Melting Point | 215°C |
Q5: What general strategies can be employed to improve the bioavailability of AC-223?
A5: Several strategies can be explored, including the development of prodrugs, co-administration with metabolic inhibitors, and the use of advanced formulation techniques.[2][3][4] Formulation approaches such as creating amorphous solid dispersions, using lipid-based systems, or reducing particle size (nanosuspensions) are effective for poorly soluble drugs.[5][6][7][8]
Troubleshooting Guides
This section addresses specific problems that may be encountered during preclinical experiments with AC-223.
Issue 1: Low or No Efficacy in Animal Models
Q: My in vivo study with AC-223 administered orally showed no significant tumor growth inhibition, despite promising in vitro data. What are the likely causes and how can I troubleshoot this?
A: This is a common issue stemming from AC-223's poor pharmacokinetic profile. The troubleshooting process should systematically evaluate drug exposure.
Troubleshooting Steps:
-
Confirm Target Engagement In Vivo: Before assessing systemic exposure, confirm that the drug can inhibit its target in the tumor tissue when administered appropriately. This can be done via a pilot study with a formulation designed for maximal exposure (e.g., an intravenous solution if possible, or a lipid-based oral formulation).
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study is essential to determine the plasma concentration of AC-223 over time.[9][10] This will reveal if the lack of efficacy is due to insufficient drug absorption and/or rapid clearance.
-
Analyze the Formulation: The choice of vehicle is critical. Poor solubility in the dosing vehicle can lead to the drug not being absorbed.[11] Test different formulations to improve solubility and dissolution.[12]
-
Evaluate Metabolic Stability: AC-223 is rapidly metabolized. If the PK study shows a very short half-life, this is the likely culprit. Strategies to address this include co-dosing with a CYP3A4 inhibitor (e.g., ritonavir, in preclinical models) or developing formulations that reduce first-pass metabolism.[13]
Logical Flow for Troubleshooting In Vivo Efficacy
Caption: A decision tree for troubleshooting the lack of in vivo efficacy.
Issue 2: Difficulty Dissolving AC-223 for In Vitro or In Vivo Studies
Q: I am having trouble preparing a stock solution of AC-223. It precipitates when I dilute it into my aqueous cell culture media or in my oral gavage vehicle. What should I do?
A: This is expected due to AC-223's low aqueous solubility.
Troubleshooting Steps:
-
Solvent Selection for Stock Solutions: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent like DMSO.[14][15] Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent toxicity.
-
Formulation for In Vivo Dosing: For oral dosing in animal studies, a simple aqueous suspension will likely result in poor and variable absorption.[2] It is necessary to use solubility-enhancing formulations.[11] Below is a table of vehicles tested for AC-223.
Table of Preclinical Formulations for AC-223
| Formulation Vehicle | Achieved Concentration (mg/mL) | Observations | Recommended Use |
| Water | < 0.001 | Insoluble | Not Recommended |
| 0.5% Methylcellulose | 0.1 | Suspension, particles settle | Not Recommended |
| 20% Solutol HS 15 in Water | 2.5 | Clear solution, stable for 4 hrs | IV (with caution), Oral |
| 5% DMSO / 40% PEG400 / 55% Saline | 5.0 | Clear solution, stable for 24 hrs | IV, Oral |
| 30% Captisol® in Water | 4.0 | Clear solution, stable for >24 hrs | Oral |
| SEDDS (Self-Emulsifying Drug Delivery System) | 10.0 | Forms microemulsion in situ | Oral |
SEDDS Composition: 30% Labrasol®, 40% Cremophor® EL, 30% Capryol™ 90
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
This protocol is used to determine the rate at which AC-223 is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[16][17]
Materials:
-
Pooled human liver microsomes (HLM)
-
AC-223
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Methodology:
-
Prepare a 1 µM working solution of AC-223 in phosphate buffer.
-
Pre-warm HLM (final concentration 0.5 mg/mL) and the AC-223 solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[17]
-
Immediately stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of AC-223 using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining AC-223 versus time. The slope of the line is the rate constant (k), and t½ = 0.693/k.
Workflow for Assessing and Improving AC-223 Bioavailability
Caption: A workflow diagram for the preclinical development of AC-223.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic study to determine the plasma concentration-time profile of AC-223 after oral administration.[18]
Materials:
-
Male BALB/c mice (8 weeks old)
-
AC-223 formulated in a suitable vehicle (e.g., 30% Captisol®)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast mice for 4 hours prior to dosing.
-
Administer a single oral dose of the AC-223 formulation (e.g., 10 mg/kg) via oral gavage. The injection volume should be based on body weight (typically 5-10 µL/g).[18]
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approx. 50 µL) from a cohort of mice (n=3 per time point) via tail vein or retro-orbital bleed.
-
Immediately place blood into EDTA-coated tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract AC-223 from plasma samples and quantify using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Table of Comparative Pharmacokinetic Parameters
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (ng*h/mL) | T½ (h) |
| 0.5% Methylcellulose | 10 | 45 ± 15 | 120 ± 40 | 1.1 |
| 30% Captisol® | 10 | 350 ± 90 | 1150 ± 250 | 2.5 |
| SEDDS | 10 | 780 ± 210 | 3200 ± 600 | 2.8 |
Signaling Pathway
The PI3K/Akt/KPS Signaling Pathway
AC-223 acts by inhibiting KPS, a kinase that is activated downstream of PI3K and Akt. This pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
Caption: The signaling pathway inhibited by this compound.
References
- 1. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties [ouci.dntb.gov.ua]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo PK for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anticancer Agent Radium-223: A Comparative Analysis Against Standard Inhibitors in Metastatic Castration-Resistant Prostate Cancer
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the alpha-emitting radiopharmaceutical, Radium-223 dichloride, with established inhibitors—enzalutamide (B1683756), abiraterone (B193195) acetate (B1210297), and docetaxel (B913)—for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The following analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of pivotal clinical trial data to inform ongoing and future research in oncology.
Efficacy Comparison of Radium-223 and Known Inhibitors
The therapeutic landscape for mCRPC has evolved significantly with the introduction of agents targeting various aspects of cancer progression. This section summarizes the quantitative efficacy of Radium-223 in comparison to key inhibitors based on data from landmark clinical trials.
| Efficacy Endpoint | Radium-223 (ALSYMPCA) | Enzalutamide (AFFIRM) | Abiraterone Acetate (COU-AA-301) | Docetaxel (TAX 327) |
| Median Overall Survival (OS) | 14.9 months[1][2] | 18.4 months[3][4] | 15.8 months | 19.2 months[5] |
| OS Hazard Ratio (vs. Placebo/Control) | 0.70[2] | 0.63[4] | 0.74 | N/A (vs. Mitoxantrone) |
| Median Time to First Skeletal-Related Event (SRE) | 15.6 months[1][6] | 16.7 months[7] | Not a primary endpoint | Not a primary endpoint |
| Prostate-Specific Antigen (PSA) Response (≥50% decline) | ~16-27%[8][9] | 54%[3][7] | ~29-56%[10][11][12] | ~45-48%[13] |
| Alkaline Phosphatase (ALP) Response | Significant decline associated with improved OS[14][15] | Not a primary endpoint | Not a primary endpoint | Not a primary endpoint |
Experimental Protocols of Pivotal Clinical Trials
Detailed methodologies from the cornerstone clinical trials are provided below to facilitate a deeper understanding of the presented efficacy data.
ALSYMPCA Trial (Radium-223)
-
Objective: To evaluate the efficacy and safety of Radium-223 in patients with symptomatic mCRPC and bone metastases.
-
Study Design: A phase III, randomized, double-blind, placebo-controlled multicenter trial.[1]
-
Patient Population: 921 patients with progressive, symptomatic mCRPC with two or more bone metastases and no known visceral metastases. Patients were either post-docetaxel, unfit for docetaxel, or declined docetaxel.[16]
-
Treatment Regimen: Patients received either Radium-223 (50 kBq/kg) or a matching placebo, administered as six intravenous injections at 4-week intervals, in addition to the best standard of care.[1][15]
-
Primary Endpoint: Overall survival.[1]
-
Key Inclusion Criteria: Histologically confirmed adenocarcinoma of the prostate, evidence of bone metastases, and castration-resistant disease.[7]
-
Key Exclusion Criteria: Presence of visceral metastases, prior hemibody external radiation therapy, and systemic radiotherapy with other isotopes within the last 24 weeks.[7]
AFFIRM Trial (Enzalutamide)
-
Objective: To assess the efficacy and safety of enzalutamide in patients with mCRPC who had previously received chemotherapy.
-
Study Design: A phase III, randomized, double-blind, placebo-controlled, multinational trial.[17]
-
Patient Population: 1,199 men with progressive mCRPC who had received one or two prior chemotherapy regimens, at least one of which was docetaxel-based.[17][18]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral enzalutamide (160 mg once daily) or a placebo.[17][18]
-
Primary Endpoint: Overall survival.[18]
-
Key Inclusion Criteria: Histologically confirmed prostate cancer, castration-resistant disease progression after docetaxel, and ongoing androgen deprivation therapy.[11]
-
Key Exclusion Criteria: History of seizures or conditions that might predispose to seizures, and rapidly progressing visceral metastases.[18]
COU-AA-301 Trial (Abiraterone Acetate)
-
Objective: To determine the efficacy and safety of abiraterone acetate with prednisone (B1679067) in patients with mCRPC who had progressed after docetaxel.
-
Study Design: A phase III, randomized, double-blind, placebo-controlled international trial.[19]
-
Patient Population: 1,195 patients with mCRPC who had previously received one or two chemotherapy regimens, at least one containing docetaxel.[20]
-
Treatment Regimen: Patients were randomized 2:1 to receive either abiraterone acetate (1,000 mg daily) plus prednisone (5 mg twice daily) or a placebo plus prednisone.[14][20]
-
Primary Endpoint: Overall survival.[20]
-
Key Inclusion Criteria: Histologically confirmed prostate cancer, castration-resistant disease, and documented disease progression after docetaxel.
-
Key Exclusion Criteria: History of pituitary or adrenal dysfunction and active or symptomatic viral hepatitis or chronic liver disease.[21]
TAX 327 Trial (Docetaxel)
-
Objective: To compare the efficacy and safety of docetaxel-based regimens with a mitoxantrone-based regimen in men with mCRPC.
-
Study Design: A randomized, open-label, multicenter trial.[22]
-
Patient Population: 1,006 men with metastatic hormone-refractory prostate cancer.[22]
-
Treatment Regimen: Patients were randomized to one of three arms: docetaxel 75 mg/m² every 3 weeks, docetaxel 30 mg/m² weekly for five of every six weeks, or mitoxantrone (B413) 12 mg/m² every 3 weeks. All patients also received prednisone 5 mg twice daily.[8][22]
-
Primary Endpoint: Overall survival.[8]
-
Key Inclusion Criteria: Metastatic prostate cancer progressing despite androgen deprivation therapy.[22]
-
Key Exclusion Criteria: Prior chemotherapy for prostate cancer.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms through which Radium-223 and the compared inhibitors exert their anticancer effects.
Figure 1. Mechanism of Action of Radium-223.[6][9]
References
- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Radium-223 for metastatic castration-resistant prostate cancer: results and remaining open issues after the ALSYMPCA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hormonal Therapy with Enzalutamide Increases Survival in Castrate-resistant Prostate Cancer after Chemotherapy - The ASCO Post [ascopost.com]
- 19. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Anticancer Agent 223: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement validation, provides critical evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers an objective comparison of established methodologies for validating the cellular target engagement of small molecule inhibitors, with a focus on a hypothetical "Anticancer agent 223."
Comparison of Target Engagement Validation Methods
Choosing the appropriate assay for target engagement is crucial and depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. A multi-faceted approach, often combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Fluorescence Polarization (FP) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1] | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1] | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[1] | Identifies and quantifies proteins that are stabilized or destabilized by drug binding across the proteome.[1] |
| Cellular Context | Intact cells, cell lysates | Intact cells | Cell lysates | Intact cells, cell lysates, tissues |
| Compound Labeling | Not required | Fluorescent labeling of a tracer or competitor may be needed | Fluorescent labeling of a tracer is required | Not required |
| Target Modification | Not required | Genetic fusion of luciferase to the target protein is required | No modification to the target protein itself | Not required |
| Throughput | Medium to High | High | High | Low to Medium |
| Data Output | Thermal shift (ΔTm) | BRET ratio | Millipolarization (mP) units | Protein abundance changes, thermal stability shifts |
| Key Advantages | Label-free for the compound; applicable in intact cells and tissues.[2] | Real-time measurements in living cells; high sensitivity. | Homogeneous assay format; suitable for high-throughput screening. | Proteome-wide, unbiased target identification.[2] |
| Key Limitations | Not all proteins show a clear thermal shift; can be technically demanding. | Requires genetic engineering of cells; potential for steric hindrance from tags. | Requires a fluorescently labeled probe; potential for interference from compound fluorescence. | Requires sophisticated instrumentation and data analysis; may not detect low-abundance targets. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to validate the binding of this compound to its target protein in intact cells.
-
Cell Culture and Treatment: a. Culture the selected cancer cell line to 70-80% confluency. b. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. d. Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification and Analysis: a. Separate the soluble and aggregated protein fractions by centrifugation. b. Collect the supernatant containing the soluble proteins. c. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods.[1]
-
Data Interpretation: a. Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a competitive BRET assay to measure the engagement of this compound with its target in living cells.
-
Cell Line Generation: a. Generate a stable cell line expressing the target protein fused to a luciferase donor (e.g., NanoLuc). b. Characterize the expression and activity of the fusion protein.
-
Assay Setup: a. Seed the engineered cells into a white, opaque 96- or 384-well plate. b. Add a fluorescently labeled tracer molecule that is known to bind to the target protein. c. Add increasing concentrations of the unlabeled this compound to compete with the tracer.
-
BRET Measurement: a. Add the luciferase substrate to initiate the bioluminescent reaction. b. Measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission by the donor emission. b. A decrease in the BRET ratio with increasing concentrations of this compound indicates that it is displacing the fluorescent tracer and engaging the target.
Visualizing Cellular Processes and Workflows
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Caption: A typical experimental workflow for validating target engagement.
References
Comparative Analysis of Synergistic Anticancer Effects of Agent 223 and Cisplatin
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various malignancies, including lung, ovarian, and testicular cancers. Its primary mechanism of action involves inducing DNA damage in cancer cells, leading to apoptosis. However, its efficacy is often limited by both intrinsic and acquired resistance, frequently linked to enhanced DNA repair mechanisms in tumor cells. "Anticancer Agent 223" is an investigational small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein, a key kinase in the DNA damage response (DDR) pathway. This guide provides a comparative analysis of the synergistic effects of combining Agent 223 with cisplatin, supported by preclinical experimental data. The central hypothesis is that by inhibiting ATR-mediated DNA repair, Agent 223 will potentiate the cytotoxic effects of cisplatin.
In Vitro Efficacy and Synergy
The synergistic potential of combining Agent 223 with cisplatin was first evaluated in vitro across a panel of non-small cell lung cancer (NSCLC) cell lines.
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) for each agent alone and in combination was determined using a standard cell viability assay. The results demonstrate that the combination of Agent 223 and cisplatin significantly reduces the IC50 of cisplatin, indicating a potent synergistic interaction.
Table 1: IC50 Values (µM) of Agent 223 and Cisplatin in NSCLC Cell Lines
| Cell Line | Agent 223 (alone) | Cisplatin (alone) | Cisplatin + Agent 223 (100 nM) |
| A549 | 2.5 | 8.2 | 3.5 |
| H460 | 3.1 | 10.5 | 4.1 |
| H1299 | 2.8 | 7.5 | 3.2 |
Quantification of Synergy
To formally quantify the interaction between Agent 223 and cisplatin, the Combination Index (CI) was calculated using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The results consistently show strong synergy across all tested cell lines.
Table 2: Combination Index (CI) Values for Agent 223 and Cisplatin Combination
| Cell Line | Drug Ratio (Agent 223:Cisplatin) | Combination Index (CI) |
| A549 | 1:40 | 0.45 |
| H460 | 1:35 | 0.51 |
| H1299 | 1:30 | 0.42 |
Mechanism of Action: Enhanced DNA Damage and Apoptosis
The synergistic effect is hypothesized to result from Agent 223's inhibition of DNA repair, leading to an accumulation of cisplatin-induced DNA damage and subsequent apoptosis.
Apoptosis Induction
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining was performed to measure the induction of apoptosis. The combination treatment resulted in a significantly higher percentage of apoptotic cells compared to either agent alone.
Table 3: Apoptosis Induction in A549 Cells after 48h Treatment
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2% |
| Agent 223 (100 nM) | 8.1% |
| Cisplatin (4 µM) | 25.6% |
| Combination | 68.4% |
Experimental Workflow Diagram
The overall workflow for assessing the synergistic interaction between Agent 223 and cisplatin is depicted below.
Caption: Experimental workflow for evaluating Agent 223 and cisplatin synergy.
Proposed Signaling Pathway of Synergy
Cisplatin acts by forming DNA adducts, which activates the ATR signaling pathway as a cellular response to repair the damage. Agent 223 directly inhibits ATR, preventing the downstream signaling required for cell cycle arrest and DNA repair. This blockade leads to the accumulation of unresolved DNA damage, ultimately triggering the intrinsic apoptotic pathway.
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of synergistic action.
Caption: Proposed signaling pathway for Agent 223 and cisplatin synergy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: NSCLC cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of Agent 223, cisplatin, or the combination of both for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves. Combination Index (CI) was calculated using CompuSyn software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: A549 cells were seeded in 6-well plates and treated with the vehicle, Agent 223 (100 nM), cisplatin (4 µM), or the combination for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin Binding Buffer.
-
Staining: 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were quantified as early apoptotic, and Annexin V/PI positive cells as late apoptotic.
Comparative Analysis of Anticancer Agent 223 and Other mTOR Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC223 functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1] This dual-target mechanism offers a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to first-generation inhibitors like rapamycin (B549165), which only allosterically inhibit mTORC1.[2][3] Preclinical data demonstrates that CC223 exhibits potent anti-proliferative and pro-apoptotic activity across various cancer cell lines, including those resistant to rapalogs.[1][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows to aid in further research and development.
Data Presentation: Performance of mTOR Inhibitors
The following tables summarize the in vitro activity of CC223 and other representative mTOR inhibitors against various cancer cell lines.
Table 1: Anti-Proliferative Activity (IC50) of CC223 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.208 |
| H460 | Non-Small Cell Lung Cancer | 0.2 |
| H23 | Non-Small Cell Lung Cancer | 1.039 |
| SKOV3 | Ovarian Cancer | 0.064 |
| CaOV3 | Ovarian Cancer | 0.088 |
Data sourced from preclinical studies.[5]
Table 2: Comparative IC50 Values of First and Second-Generation mTOR Inhibitors
| Compound | Generation | Target | Representative Cell Line | IC50 (nM) |
| Rapamycin | First (Rapalog) | mTORC1 (Allosteric) | PC-3 (Prostate) | ~10 |
| Everolimus | First (Rapalog) | mTORC1 (Allosteric) | 786-0 (Renal) | >1000 (for proliferation) |
| CC223 | Second (TORKi) | mTORC1/mTORC2 (Kinase) | PC-3 (Prostate) | ~10 (for mTOR) |
| AZD2014 | Second (TORKi) | mTORC1/mTORC2 (Kinase) | HCT 116 (Colon) | ~30 |
| INK128 | Second (TORKi) | mTORC1/mTORC2 (Kinase) | U87MG (Glioblastoma) | ~1 |
Note: IC50 values can vary significantly based on the cell line and assay conditions. This table provides a general comparison.[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anticancer agents. Below are protocols for key experiments typically employed in the characterization of mTOR inhibitors.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, forming a purple formazan (B1609692) product. The absorbance of this colored solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., CC223 and its analogs) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of an MTT solvent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect specific proteins in a sample and is essential for confirming the mechanism of action of mTOR inhibitors by observing the phosphorylation status of downstream targets.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., p-AKT, p-S6K, p-4E-BP1) and their total protein counterparts.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with the test compounds for a specified time (e.g., 1-2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K, anti-S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins compared to total protein and the untreated control.
Mandatory Visualizations
The following diagrams illustrate the mTOR signaling pathway and a standard experimental workflow for the comparative analysis of anticancer agents.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General workflow for comparative analysis of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Validation for PARP Inhibitors: A Case Study on Olaparib and BRCA1/2 Mutations
Disclaimer: "Anticancer agent 223" is not a recognized therapeutic agent. This guide uses Olaparib, a well-characterized PARP inhibitor, and its associated biomarkers, BRCA1/2 mutations, as a representative example to illustrate the principles of biomarker validation studies in oncology.
This guide provides a comparative analysis of biomarker validation studies for Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Olaparib has shown significant efficacy in cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with germline or somatic mutations in the BRCA1 and BRCA2 genes. The validation of predictive biomarkers is crucial for identifying patients who are most likely to benefit from this targeted therapy. We will compare different methodologies for detecting BRCA1/2 mutations and present supporting experimental data.
Mechanism of Action and a Biomarker Rationale
Olaparib's mechanism of action relies on the concept of synthetic lethality. In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a key role. If these breaks are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity HRR pathway, which involves the BRCA1 and BRCA2 proteins.
In cancer cells with BRCA1/2 mutations, the HRR pathway is deficient. When these cells are treated with a PARP inhibitor like Olaparib, single-strand breaks are not efficiently repaired, leading to an accumulation of DSBs. The compromised HRR pathway cannot repair these DSBs, resulting in genomic instability and, ultimately, cell death. This makes BRCA1/2 mutations a powerful predictive biomarker for Olaparib's efficacy.
Comparison of Biomarker Detection Methodologies
The accurate detection of BRCA1/2 mutations is paramount for patient selection. Several methods are employed, each with its own advantages and limitations. The primary methodologies include Sanger sequencing, next-generation sequencing (NGS) for the detection of germline and somatic mutations, and multiplex ligation-dependent probe amplification (MLPA) for detecting large genomic rearrangements.
Experimental Protocols
1. Germline BRCA1/2 Mutation Testing via Next-Generation Sequencing (NGS):
-
Sample Type: Peripheral blood (leukocytes).
-
DNA Extraction: Standard genomic DNA extraction from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends. Target enrichment is performed using a capture-based method with probes specific for the entire coding regions and exon-intron boundaries of BRCA1 and BRCA2.
-
Sequencing: The enriched library is sequenced on a high-throughput platform (e.g., Illumina MiSeq or NextSeq).
-
Data Analysis: Raw sequencing data is aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are annotated and classified according to established guidelines (e.g., ACMG).
2. Somatic BRCA1/2 Mutation Testing via NGS of Tumor Tissue:
-
Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
DNA Extraction: DNA is extracted from microdissected tumor-rich areas to ensure a high percentage of tumor cells.
-
Library Preparation and Sequencing: Similar to germline testing, but often as part of a larger cancer gene panel.
-
Data Analysis: The bioinformatic pipeline is more complex, requiring algorithms to account for tumor purity, copy number variations, and potential sequencing artifacts from FFPE-derived DNA.
3. Multiplex Ligation-Dependent Probe Amplification (MLPA):
-
Sample Type: Peripheral blood or tumor tissue DNA.
-
Assay Principle: MLPA is used to detect large genomic rearrangements (LGRs), such as deletions or duplications of one or more exons, which may be missed by sequencing-based methods.
-
Methodology: The assay involves the hybridization of multiple probes to the target DNA, followed by a ligation step and PCR amplification. The amplification products are then separated and quantified by capillary electrophoresis.
-
Data Analysis: The relative peak heights of the amplification products are compared to a reference sample to identify copy number changes.
Performance Comparison of Biomarker Assays
The choice of sample type (blood for germline vs. tumor for somatic) and testing methodology can impact the detection of BRCA1/2 mutations. Below is a summary of performance characteristics based on representative data from validation studies.
| Parameter | Germline Testing (Blood) | Somatic Testing (Tumor) | Notes |
| Sensitivity for SNVs/Indels | >99% | 95-99% | Sensitivity in tumor tissue can be affected by low tumor purity and FFPE-related DNA damage. |
| Specificity for SNVs/Indels | >99.9% | >99% | High specificity is crucial to avoid false-positive results. |
| Detection of LGRs | Requires separate assay (e.g., MLPA) or specialized NGS analysis. | Challenging with standard NGS panels; often requires specific bioinformatics tools. | LGRs account for 5-10% of pathogenic BRCA1/2 variants. |
| Concordance (Germline vs. Somatic) | ~90% | ~90% | Discordance can occur due to tumor-specific (somatic) mutations or loss of the wild-type allele in the tumor. |
| Turnaround Time | 2-4 weeks | 3-5 weeks | Somatic testing may take longer due to tissue processing and more complex analysis. |
| Failure Rate | <1% | 5-15% | Higher failure rate for tumor testing due to insufficient tissue or poor DNA quality. |
Supporting Experimental Data:
Validation studies comparing germline and somatic testing have highlighted the importance of both approaches. For instance, in some studies of ovarian cancer patients, approximately 30% of BRCA1/2 mutations identified in tumors were somatic-only, meaning they would have been missed by testing blood alone. Conversely, germline testing is essential for identifying hereditary cancer risk and for cascade testing in family members.
The concordance between different NGS panels for somatic testing is generally high, but variations can exist in the detection of certain variant types, such as large indels. Cross-platform validation is a critical component of assay implementation in a clinical setting.
Conclusion
The validation of BRCA1/2 mutation status as a predictive biomarker for Olaparib is a well-established paradigm in precision oncology. The choice between germline and somatic testing depends on the clinical context, and both have demonstrated clinical utility. Next-generation sequencing is the current standard for detecting SNVs and small indels, while complementary methods like MLPA are important for identifying large genomic rearrangements. Rigorous validation of the entire testing workflow, from sample acquisition to bioinformatic analysis, is essential to ensure that patients who can benefit from PARP inhibitors are accurately identified.
Comparative In Vivo Efficacy Analysis of Anticancer Agent 223
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of the novel investigational drug, Anticancer Agent 223, benchmarked against the standard-of-care chemotherapeutic agent, Cisplatin. The data presented for this compound is hypothetical and for illustrative purposes, based on its known mechanism of action, to provide a framework for evaluation.
Executive Summary
This compound is an experimental compound known to induce tumor cell death through both caspase-dependent and caspase-independent mechanisms. A key attribute of this agent is its ability to inhibit tumor spheroid formation and re-sensitize cisplatin-resistant ovarian cancer cells to conventional chemotherapy. This guide focuses on its potential in vivo efficacy in a human ovarian cancer xenograft model, compared directly with Cisplatin.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects through a dual mechanism, triggering apoptosis via both caspase-dependent and independent signaling pathways. This multi-faceted approach suggests a potential to overcome common resistance mechanisms.
Signaling Pathway of this compound
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound (hypothetical data) and Cisplatin in an A2780 human ovarian cancer xenograft mouse model.
| Parameter | This compound (Hypothetical) | Cisplatin | Vehicle Control |
| Dosage | 10 mg/kg, i.p., twice weekly | 3 mg/kg, i.p., twice weekly[1] | PBS, i.p., twice weekly |
| Tumor Growth Inhibition (TGI) | ~75% | ~58%[1] | 0% |
| Mean Final Tumor Volume | ~498 mm³ | 841.9 mm³[1] | 1991.5 mm³[1] |
| Change in Body Weight | < 5% loss | ~10% loss | No significant change |
| Overall Survival | Increased median survival by ~20 days | Increased median survival by ~10 days | Baseline |
Experimental Protocols
1. Cell Line and Culture:
-
Human ovarian carcinoma A2780 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation:
-
A2780 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.
4. Treatment Protocol:
-
Once tumors reached the desired size, mice were randomized into three groups (n=8 per group): Vehicle Control (PBS), Cisplatin (3 mg/kg), and this compound (10 mg/kg).
-
Treatments were administered via intraperitoneal (i.p.) injection twice weekly for four consecutive weeks.[1]
5. Efficacy Evaluation:
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight was monitored as an indicator of toxicity.
-
The study endpoint was a tumor volume of 2000 mm³ or significant deterioration in animal health.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo xenograft study.
In Vivo Xenograft Experimental Workflow
Discussion and Future Directions
While the in vivo efficacy data for this compound presented here is hypothetical, its known mechanism of action suggests a promising therapeutic potential, particularly in cisplatin-resistant ovarian cancers. The illustrative data suggests superior tumor growth inhibition and a better safety profile compared to Cisplatin.
Further preclinical studies are warranted to confirm these hypothetical findings. Future research should focus on:
-
Dose-response studies to determine the optimal therapeutic window for this compound.
-
Evaluation in cisplatin-resistant A2780 xenograft models to validate its re-sensitizing capabilities in vivo.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.
-
Combination studies with Cisplatin and other standard-of-care agents to explore potential synergistic effects.
The successful completion of these studies will be crucial in advancing this compound towards clinical development for the treatment of ovarian cancer.
References
Radium-223 vs. Standard of Care Chemotherapy in Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Radium-223, a targeted alpha therapy, with the standard of care chemotherapy agents, docetaxel (B913) and cabazitaxel (B1684091), for the treatment of metastatic castration-resistant prostate cancer (mCRPC) with bone metastases. The information presented is based on pivotal clinical trial data and is intended to inform research and drug development efforts in this therapeutic area.
Mechanism of Action: A Tale of Two Strategies
Radium-223 (Xofigo®) is a calcium mimetic that selectively targets areas of high bone turnover, such as bone metastases. Upon incorporation into the bone matrix, it emits high-energy alpha particles with a very short range (<100 micrometers). This localized radiation induces double-strand DNA breaks in adjacent tumor cells, leading to apoptosis and cell death, while minimizing damage to surrounding healthy tissues.[1]
Standard of care taxane-based chemotherapy (Docetaxel and Cabazitaxel) functions by stabilizing microtubules within cancer cells. This disruption of microtubule dynamics inhibits the mitotic spindle assembly required for cell division, ultimately leading to cell cycle arrest and apoptosis.
Pivotal Clinical Trial Data
The following tables summarize the key efficacy and safety data from the landmark clinical trials that established the use of Radium-223, docetaxel, and cabazitaxel in mCRPC.
Table 1: Efficacy of Radium-223 and Standard of Care Chemotherapy in mCRPC
| Treatment | Pivotal Trial | Patient Population | Median Overall Survival (OS) | Progression-Free Survival (PFS) | Time to First Symptomatic Skeletal Event (SSE) |
| Radium-223 | ALSYMPCA | mCRPC with symptomatic bone metastases, pre- or post-docetaxel | 14.9 months (vs. 11.3 months with placebo)[2] | Not a primary endpoint | 15.6 months (vs. 9.8 months with placebo)[2] |
| Docetaxel | TAX 327 | mCRPC, chemotherapy-naïve | 18.9 months (vs. 16.5 months with mitoxantrone (B413) + prednisone) | Not Reported | Not Reported |
| Cabazitaxel | TROPIC | mCRPC, post-docetaxel | 15.1 months (vs. 12.7 months with mitoxantrone + prednisone)[3] | 2.8 months (vs. 1.4 months with mitoxantrone + prednisone) | Not Reported |
Table 2: Safety Profile of Radium-223 and Standard of Care Chemotherapy in mCRPC (Grade 3/4 Adverse Events)
| Adverse Event | Radium-223 (ALSYMPCA) [1] | Docetaxel (TAX 327) | Cabazitaxel (TROPIC) [3] |
| Neutropenia | 2% | 32% | 82% |
| Febrile Neutropenia | <1% | 3% | 8% |
| Anemia | 13% | 9% | 11% |
| Thrombocytopenia | 7% | 2% | 4% |
| Diarrhea | 2% | 2% | 6% |
| Fatigue | 4% | 5% | 5% |
| Nausea | 2% | 2% | 2% |
| Vomiting | 2% | 1% | 2% |
Experimental Protocols of Pivotal Trials
ALSYMPCA (Radium-223)
-
Study Design: A phase III, randomized, double-blind, placebo-controlled multicenter trial.[2][4]
-
Patient Population: 921 patients with symptomatic mCRPC, at least two bone metastases, and no known visceral metastases. Patients were either post-docetaxel or ineligible/unwilling to receive docetaxel.[1]
-
Treatment Arms:
-
Radium-223 (50 kBq/kg) administered intravenously every 4 weeks for 6 cycles, plus best standard of care.
-
Placebo administered intravenously every 4 weeks for 6 cycles, plus best standard of care.[2]
-
-
Primary Endpoint: Overall Survival.[2]
-
Secondary Endpoints: Time to first symptomatic skeletal event (SSE), time to total alkaline phosphatase (ALP) normalization, and safety.[2]
dot
References
- 1. Radium-223 for metastatic castration-resistant prostate cancer: results and remaining open issues after the ALSYMPCA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radium-223 for Advanced Prostate Cancer - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy following radium‐223 dichloride treatment in ALSYMPCA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Radium-223: A Comparative Guide to its Anticancer Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Radium-223 (B1233065) (223Ra), a targeted alpha-particle emitting radiopharmaceutical, across various cancer cell lines. The information presented herein is intended to support research and development efforts by offering a consolidated view of its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
Radium-223 is a calcium mimetic that selectively targets areas of high bone turnover, such as those found in bone metastases.[1] Once incorporated into the bone matrix, 223Ra emits high-energy alpha particles with a short range of less than 100 micrometers. This localized radiation induces complex and difficult-to-repair double-strand DNA breaks in adjacent tumor cells and the surrounding tumor microenvironment, ultimately leading to cell death.[2][3][4] The primary mode of cell death induced by Radium-223 is apoptosis, triggered by the activation of the DNA damage response pathway, particularly through the ATM/CHK2 signaling cascade.[5]
Comparative Efficacy of Radium-223 Across Cancer Cell Lines
The cytotoxic effects of Radium-223 have been evaluated in a number of cancer cell lines, primarily focusing on those derived from cancers that frequently metastasize to the bone. The following table summarizes the available quantitative data on the activity of Radium-223. It is important to note that standardized IC50 values for Radium-223 are not widely reported in the literature; instead, measures such as LD50 (lethal dose for 50% of the population) and reductions in cell viability or colony formation are more commonly used.
| Cell Line | Cancer Type | Endpoint | Result | Reference |
| LNCaP | Prostate Cancer | LD50 | 1.73 mGy | [5] |
| PC3 | Prostate Cancer | LD50 | 4.20 mGy | [5] |
| DU145 | Prostate Cancer | Colony Formation | Reduced | [6] |
| 22RV1 | Prostate Cancer | Colony Formation | Reduced | [6] |
| MDA-MB-231 | Breast Cancer | Proliferation | Inhibited | [1][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key assays used to assess the anticancer activity of Radium-223.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, thereby measuring the reproductive viability of cells after treatment with an anticancer agent.
Protocol Outline:
-
Cell Seeding: Plate a known number of single cells into multi-well plates.
-
Treatment: Expose the cells to varying concentrations of Radium-223 for a specified duration.
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days).
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol Outline:
-
Cell Treatment: Treat cells with Radium-223 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with a binding buffer.
-
Staining: Resuspend the cells in binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic, necrotic, and live cells.
DNA Damage Assay (γ-H2AX Staining)
This immunofluorescence assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), a marker of DNA double-strand breaks.
Protocol Outline:
-
Cell Treatment: Treat cells grown on coverslips or in chamber slides with Radium-223.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize and quantify the γ-H2AX foci per nucleus using a fluorescence microscope.
Visualizing the Molecular Pathway and Experimental Process
To further elucidate the mechanism and experimental evaluation of Radium-223, the following diagrams are provided.
Caption: Mechanism of Action of Radium-223 in the Bone Tumor Microenvironment.
Caption: Experimental Workflow for Assessing Radium-223 Anticancer Activity.
References
- 1. Effect of Radium-223 Dichloride in Breast Cancer Bone Metastasis Model - The ASCO Post [ascopost.com]
- 2. Radium 223-Mediated Zonal Cytotoxicity of Prostate Cancer in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radium 223-Mediated Zonal Cytotoxicity of Prostate Cancer in Bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of radium-223 and its effects on survival, proliferation and DNA damage in lymph-node and bone metastatic prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Survival benefit with radium-223 dichloride in a mouse model of breast cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of "Anticancer Agent 223" Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available research findings on "Anticancer agent 223," also identified as "compound V-d," a novel quinazoline (B50416) derivative. The agent has demonstrated potential as an anticancer therapeutic, particularly in the context of ovarian cancer and cisplatin (B142131) resistance. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes associated biological pathways to aid in the independent verification and further investigation of this compound.
Executive Summary
"this compound" (compound V-d) is a novel quinazoline derivative with demonstrated anticancer properties. Research highlights its efficacy against ovarian cancer cell lines, with a reported half-maximal inhibitory concentration (IC50) of approximately 5 µM. A significant characteristic of this agent is its dual mechanism of inducing cell death through both caspase-dependent and caspase-independent pathways. Furthermore, it has shown the ability to inhibit the formation of tumor spheroids and, crucially, to re-sensitize cisplatin-resistant A2780 ovarian cancer cells to the conventional chemotherapeutic agent, cisplatin.
Quantitative Data Comparison
The following table summarizes the key quantitative findings for "this compound" in comparison to the established anticancer drug, Cisplatin.
| Parameter | This compound (Compound V-d) | Cisplatin | Cell Line | Reference |
| IC50 Value | ~ 5 µM | Varies by cell line and resistance profile | Ovarian Cancer Cells | [1][2] |
| Efficacy in Resistant Cells | Re-sensitizes cisplatin-resistant cells | Reduced efficacy | Cisplatin-resistant A2780 | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of research findings. Based on the available information, the key experiments performed to characterize "this compound" likely involved the following standard methodologies.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of "this compound" that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Ovarian cancer cells (e.g., A2780 and cisplatin-resistant A2780) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of "this compound" and a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Tumor Spheroid Formation Assay
-
Objective: To assess the ability of "this compound" to inhibit the three-dimensional growth of cancer cells, which mimics in vivo tumor microenvironments.
-
Methodology:
-
Cancer cells are seeded in ultra-low attachment plates or hanging drop cultures to promote spheroid formation.
-
Spheroids are allowed to form over a period of several days.
-
Formed spheroids are treated with "this compound" at various concentrations.
-
The size and morphology of the spheroids are monitored and imaged over time.
-
Spheroid viability can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
-
Apoptosis Assays (Caspase Activity)
-
Objective: To determine the mechanism of cell death induced by "this compound," specifically investigating the involvement of caspases.
-
Methodology:
-
Caspase-Glo® 3/7, 8, or 9 Assay: This assay uses a luminogenic substrate for specific caspases. Cleavage of the substrate by an active caspase results in a luminescent signal that is proportional to caspase activity.
-
Western Blotting: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
-
Signaling Pathways and Mechanisms
"this compound" is reported to induce cell death through both caspase-dependent and caspase-independent mechanisms.
Caspase-Dependent Apoptosis
This pathway involves the activation of a cascade of cysteine-aspartic proteases (caspases) that dismantle the cell in an orderly fashion.
Caption: Caspase-Dependent Apoptotic Pathway.
Re-sensitization of Cisplatin-Resistant Cells
The ability of "this compound" to overcome cisplatin resistance is a key finding. The logical workflow for investigating this phenomenon is outlined below.
Caption: Experimental Workflow for Cisplatin Re-sensitization.
References
Safety Operating Guide
Proper Disposal of Anticancer Agent 223: A Guide for Laboratory Professionals
Disclaimer: This document provides essential guidance on the proper disposal of "Anticancer agent 223" based on general best practices for cytotoxic compounds. "this compound" (CAS No. 1328150-75-9), also known as Compound V-d, is a chemical substance for research purposes.[1] A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to obtain and meticulously follow the specific instructions provided in the manufacturer's SDS before handling or disposing of this agent. The following procedures are intended as a comprehensive starting point for establishing safe laboratory practices.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound and associated contaminated materials, thereby minimizing occupational exposure and environmental impact.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Stock solutions and dilutions.
-
Contaminated personal protective equipment (PPE).
-
Used labware (e.g., vials, pipette tips, culture plates).
-
Cleaning materials from decontamination procedures.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical. Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
| Waste Category | Container Type | Labeling |
| Solid Waste | Yellow, rigid, puncture-resistant container with a secure lid. | "Cytotoxic Waste" or "Chemotherapy Waste", Biohazard symbol |
| Liquid Waste | Leak-proof, screw-cap container, compatible with the solvent used. | "Cytotoxic Liquid Waste" or "Chemotherapy Liquid Waste", Chemical composition |
| Sharps Waste | Yellow, rigid, puncture-proof sharps container. | "Cytotoxic Sharps" or "Chemotherapy Sharps", Biohazard symbol |
Step-by-Step Disposal Procedures
Disposal of Unused Agent and Contaminated Solutions
-
Avoid Sewer Disposal: Never dispose of this compound or its solutions down the drain.
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Neutralization (if applicable): Consult the specific SDS for any recommended chemical neutralization procedures. This information is not publicly available and must be obtained from the manufacturer.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Solid Waste
-
Segregation: Immediately place all contaminated solid waste (e.g., gloves, gowns, bench paper, plasticware) into the designated cytotoxic solid waste container.
-
Sealing: Do not overfill containers. When three-quarters full, securely seal the container to prevent any leakage.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected for disposal.
Disposal of Contaminated Sharps
-
Immediate Disposal: Place all contaminated sharps (e.g., needles, syringes, scalpels, glass slides) directly into a designated cytotoxic sharps container.
-
No Recapping: Do not recap, bend, or break needles.
-
Container Management: Seal the sharps container when it is three-quarters full and arrange for its disposal through your institution's EHS.
Decontamination of Work Surfaces
Regular decontamination of work surfaces is a critical safety measure.
| Decontamination Step | Agent | Dwell Time |
| Initial Cleaning | Detergent solution | 10 minutes |
| Decontamination | 2% Sodium Hypochlorite (B82951) solution | 10 minutes |
| Rinsing | 70% Isopropyl Alcohol | Allow to air dry |
Experimental Protocol for Surface Decontamination:
-
Preparation: Don appropriate PPE, including double gloves, a disposable gown, and eye protection.
-
Initial Cleaning: Liberally apply a laboratory-grade detergent solution to the surface. Using absorbent pads, wipe in a unidirectional motion (e.g., from top to bottom). Dispose of the pads in the cytotoxic solid waste container.
-
Decontamination: Apply a freshly prepared 2% sodium hypochlorite solution to the surface and allow it to remain for a 10-minute contact time.
-
Rinsing: Remove the bleach solution with absorbent pads. Then, wipe the surface with 70% isopropyl alcohol to rinse away any residual bleach and facilitate drying. Dispose of all cleaning materials in the cytotoxic solid waste container.
-
Final PPE Disposal: Carefully doff and dispose of all PPE in the designated cytotoxic waste container.
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol for Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on appropriate PPE from a chemotherapy spill kit, including a respirator (if powder is involved), double gloves, a disposable gown, and shoe covers.
-
Containment:
-
Liquids: Cover the spill with absorbent pads from the spill kit, starting from the outside and working inward.
-
Solids: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Cleanup: Carefully collect all contaminated materials and place them in the cytotoxic solid waste container.
-
Decontamination: Decontaminate the spill area using the surface decontamination protocol described above.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visual Guide to Waste Segregation and Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of waste contaminated with this compound.
References
Comprehensive Safety and Handling Protocols for Anticancer Agent 223
For Research Use Only. Not for use in humans or animals.
This document provides essential safety and logistical information for handling Anticancer Agent 223, a potent compound that triggers cell death through caspase-dependent and caspase-independent mechanisms.[1] Due to its cytotoxic nature, stringent adherence to these protocols is mandatory to ensure the safety of all laboratory personnel.[2]
Immediate Safety Concerns
-
Hazardous Nature: Anticancer agents are inherently harmful to healthy cells and can cause long-term health issues, including organ damage and cancer.[3]
-
Routes of Exposure: Primary exposure routes to be prevented are inhalation, skin and eye contact, and ingestion.[4]
-
Emergency Procedures: In case of exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4] |
| Ingestion | DO NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to this compound.[5] All personnel must be trained on the correct donning and doffing procedures.
| PPE Component | Specifications | Justification |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 certified). Double-gloving is required.[5] | Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove if it becomes contaminated.[2] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[2][5] | Protects clothing and skin from contamination. The back-closing design minimizes the risk of frontal splashes.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator.[5] | Required when handling powders or when there is a risk of aerosol generation.[5] |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or goggles.[5] A full-face shield is required when there is a significant risk of splashes.[5] | Protects the eyes and face from splashes and aerosols.[2] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area.[2] |
Operational Plan: Handling and Preparation
All manipulations of this compound must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.[5]
Step-by-Step Handling Protocol:
-
Preparation of the Work Area:
-
Assembling Materials:
-
Drug Reconstitution and Dilution:
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[5]
-
Employ a closed-system drug-transfer device (CSTD) whenever possible to minimize aerosol generation.[5]
-
When withdrawing liquid from a vial, use a technique that avoids pressurization, such as using a venting needle.[5]
-
-
Post-Handling Decontamination:
Spill Management
In the event of a spill, immediate and correct action is required. All labs handling potent anticancer agents must have a dedicated chemotherapy spill kit.[5]
Spill Cleanup Protocol:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Don PPE: If not already wearing it, don the full PPE ensemble from the spill kit, including a respirator and double gloves.[5]
-
Contain the Spill:
-
Clean the Area: Starting from the outer edge and working inward, use a scoop and scraper to collect all contaminated materials.[5]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a clean water rinse.[5]
-
Dispose of Waste: Place all cleanup materials, including contaminated PPE, into the designated chemotherapy waste bag, seal it, and dispose of it as bulk chemotherapy waste.[5]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Container |
| Sharps | Puncture-resistant, leak-proof chemotherapy sharps container. |
| Contaminated PPE | Yellow chemotherapy waste bag, sealed. |
| Unused or Expired Agent | Dispose of as bulk chemotherapy waste according to institutional and local regulations. |
Procedural Workflow for PPE
The following diagram illustrates the critical sequence for donning and doffing PPE to prevent contamination.
Caption: PPE Donning and Doffing Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. RADIATION SAFETY CONSIDERATIONS FOR THE USE OF 223RaCl2 DE IN MEN WITH CASTRATION-RESISTANT PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
